(2-Ethyl-1H-benzimidazol-1-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOJAWBQBWGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344132 | |
| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-96-0 | |
| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a key intermediate in pharmaceutical research. The synthesis is a two-step process commencing with the formation of the 2-ethyl-1H-benzimidazole core, followed by N-alkylation to introduce the acetic acid moiety. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the condensation of o-phenylenediamine with propanoic acid to form the intermediate, 2-ethyl-1H-benzimidazole. The subsequent step is the N-alkylation of this intermediate with ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-1H-benzimidazole
This procedure is adapted from the well-established Phillips-Ladenburg benzimidazole synthesis.
Materials:
-
o-Phenylenediamine
-
Propanoic acid
-
4M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and propanoic acid (1.2 equivalents) is prepared.
-
4M Hydrochloric acid is added to the mixture, and the reaction is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium hydroxide solution until alkaline.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
The crude 2-ethyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate
This step involves the N-alkylation of the benzimidazole intermediate.
Materials:
-
2-Ethyl-1H-benzimidazole
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
Procedure:
-
A mixture of 2-ethyl-1H-benzimidazole (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and dry acetone is stirred in a round-bottom flask.
-
Ethyl chloroacetate (1.1 equivalents) is added dropwise to the suspension.
-
The reaction mixture is refluxed for 10-12 hours, with the reaction progress monitored by TLC.
-
Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting crude ester is purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
The ethyl ester intermediate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide (2 equivalents) in water is added, and the mixture is refluxed for 2-4 hours.
-
After the hydrolysis is complete (monitored by TLC), the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Physicochemical Properties of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines standard experimental protocols for the determination of these key parameters and provides predicted values based on computational models and data from structurally similar compounds.
Core Physicochemical Data
A summary of the available and predicted physicochemical properties of this compound is presented below. It is crucial to note that predicted values are estimations and should be confirmed by experimental validation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | |
| CAS Number | 54980-96-0 | |
| Predicted Melting Point | Data not available. Experimental determination is recommended. | - |
| Predicted Aqueous Solubility | Data not available. Experimental determination is recommended. | - |
| Predicted pKa | ~3.4 (acidic), ~5.5 (basic) | Predicted based on similar structures |
| Predicted logP | ~1.5 - 2.5 | Predicted based on similar structures |
Experimental Protocols
Detailed methodologies for the experimental determination of the core physicochemical properties are outlined below. These standard procedures can be applied to this compound to obtain accurate empirical data.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of N-alkylated benzimidazole acetic acids. A two-step process is proposed:
-
Synthesis of 2-Ethyl-1H-benzimidazole: This intermediate can be synthesized by the condensation of o-phenylenediamine with propanoic acid or its derivatives (e.g., propionyl chloride or propanoic anhydride) under acidic conditions, often with heating.
-
N-Alkylation with an Acetic Acid Moiety: The 2-ethyl-1H-benzimidazole is then reacted with a suitable two-carbon synthon containing a carboxylic acid or a precursor group. A common method involves reaction with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (like potassium carbonate or sodium hydride) in an appropriate solvent (such as acetone or DMF). This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.
DOT Script for Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Aqueous Solubility
The equilibrium solubility of the compound in water can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water at a constant temperature (e.g., 25 °C or 37 °C). The suspension is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The acid dissociation constant(s) (pKa) can be determined by potentiometric titration or UV-spectrophotometric methods.
-
Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., water or a co-solvent system) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the titrant volume. The pKa value(s) can be determined from the inflection points of the resulting titration curve.
-
UV-Spectrophotometric Method: The UV-Vis spectrum of the compound is recorded at various pH values. The changes in absorbance at specific wavelengths, corresponding to the different ionization states of the molecule, are used to calculate the pKa.
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached. The concentrations of the compound in both the octanol and water phases are then determined analytically (e.g., by HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by or the detailed biological activities of this compound. Benzimidazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.
DOT Script for General Drug Discovery Workflow:
Caption: General workflow for the preclinical evaluation of a novel compound.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided experimental protocols offer a clear path for obtaining the necessary empirical data to fully characterize this molecule for potential applications in drug discovery and development.
An In-Depth Technical Guide on (2-Ethyl-1H-benzimidazol-1-yl)acetic acid (CAS: 54980-96-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a heterocyclic compound belonging to the benzimidazole class. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities and mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-ethyl-1H-benzo[d]imidazol-1-yl)acetic acid | --INVALID-LINK--[1] |
| CAS Number | 54980-96-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 204.23 g/mol | --INVALID-LINK--[1] |
| Melting Point | Data not available | |
| Solubility | Expected to have some solubility in polar organic solvents like ethanol and DMSO.[2] | |
| pKa | Data not available |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the formation of the benzimidazole core and subsequent N-alkylation. A general synthetic pathway is outlined below, followed by a detailed experimental protocol.
General Synthetic Pathway
The synthesis typically involves two key steps:
-
Formation of 2-Ethyl-1H-benzimidazole: This intermediate is synthesized via the condensation reaction of o-phenylenediamine with propanoic acid or its derivatives.
-
N-alkylation with an acetic acid moiety: The 2-ethyl-1H-benzimidazole is then reacted with a suitable two-carbon synthon containing a carboxylic acid or a precursor group (e.g., an ester) to introduce the acetic acid side chain at the N-1 position of the benzimidazole ring.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol provides a detailed method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of 2-Ethyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and propanoic acid (1.2 equivalents).
-
Reaction Conditions: Heat the mixture at a temperature of 120-140 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate
-
Reaction Setup: To a solution of 2-ethyl-1H-benzimidazole (1 equivalent) in a suitable aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. The filtrate is concentrated under reduced pressure to obtain the crude ethyl ester.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, the reaction mixture is concentrated to remove the ethanol. The aqueous solution is then acidified with a dilute acid (e.g., HCl) to a pH of approximately 4-5. The precipitated product is collected by filtration, washed with water, and dried.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a product of high purity.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data on closely related benzimidazole derivatives.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (benzimidazole ring): multiplet in the range of δ 7.2-7.8 ppm. Methylene protons (-CH₂-COOH): singlet around δ 4.5-5.0 ppm. Ethyl group (-CH₂CH₃): quartet and triplet signals. Carboxylic acid proton (-COOH): broad singlet at δ > 10 ppm. |
| ¹³C NMR | Aromatic carbons: signals in the range of δ 110-145 ppm. Carbonyl carbon (-COOH): signal around δ 170-175 ppm. Methylene carbon (-CH₂-): signal around δ 45-50 ppm. Ethyl group carbons (-CH₂CH₃): signals in the aliphatic region. |
| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid): broad band around 2500-3300 cm⁻¹. C=O stretch (carboxylic acid): strong absorption around 1700-1725 cm⁻¹. C=N and C=C stretches (aromatic rings): absorptions in the 1450-1650 cm⁻¹ region. C-N stretch: around 1250-1350 cm⁻¹. |
| Mass Spec. | Expected molecular ion peak (M⁺) at m/z 204. Fragmentation may involve the loss of the carboxylic acid group and cleavage of the ethyl side chain. |
Potential Biological Activities and Mechanism of Action
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. While specific studies on this compound are limited, its structural features suggest potential for similar biological activities.
Antimicrobial Activity
Benzimidazole acetic acid derivatives have been reported to exhibit antimicrobial activity against various bacterial and fungal strains. The proposed mechanism of action for antimicrobial benzimidazoles often involves the inhibition of microbial growth by interfering with essential cellular processes.
Caption: Putative mechanism of antimicrobial action.
Anti-inflammatory Activity
Several 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory properties. The mechanism is often attributed to the inhibition of key inflammatory mediators. For instance, some benzimidazoles are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response.
Caption: Potential anti-inflammatory signaling pathway.
Experimental Protocols for Biological Evaluation
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, egg albumin, and phosphate-buffered saline (pH 6.4).
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, characterization, and potential biological activities. Further in-depth studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential. The provided experimental protocols offer a starting point for researchers interested in exploring this and related benzimidazole derivatives.
References
A Technical Guide to the Spectral Analysis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data analysis for the compound (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents a predictive analysis based on the known spectral characteristics of structurally similar benzimidazole derivatives. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and related compounds.
Chemical Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound are presented below, based on the analysis of related benzimidazole derivatives.[1][2][3][4]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Benzimidazole (aromatic) | 7.20 - 7.80 | Multiplet | 4H |
| N-CH₂ (acetic acid) | ~5.00 | Singlet | 2H |
| C-CH₂ (ethyl) | ~2.90 | Quartet | 2H |
| CH₃ (ethyl) | ~1.40 | Triplet | 3H |
| COOH | > 10.0 | Broad Singlet | 1H |
Note: The chemical shift of the carboxylic acid proton (COOH) can be highly variable and may exchange with residual water in the solvent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~170.0 |
| C2 (Benzimidazole) | ~155.0 |
| C3a/C7a (Benzimidazole) | ~140.0, ~135.0 |
| C4/C7, C5/C6 (Benzimidazole) | 110.0 - 125.0 |
| N-CH₂ (Acetic Acid) | ~45.0 |
| C-CH₂ (Ethyl) | ~22.0 |
| CH₃ (Ethyl) | ~12.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are summarized below.[5][6]
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=N (Benzimidazole) | 1610 - 1630 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N | 1200 - 1350 | Medium |
| C-O | 1210 - 1320 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
Predicted Molecular Ion Peak [M]⁺: m/z = 204
-
Predicted Base Peak: The base peak is likely to result from the loss of the carboxylic acid group (•COOH, 45 Da) or the entire acetic acid moiety (CH₂COOH, 59 Da). A stable fragment corresponding to the 2-ethylbenzimidazole cation (m/z = 145) is also a strong candidate for the base peak.
-
Major Fragmentation Pathways:
-
Loss of •COOH (m/z = 159)
-
Loss of CH₂COOH (m/z = 145)
-
Loss of the ethyl group (•CH₂CH₃, 29 Da) from the molecular ion (m/z = 175) or other fragments.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify the fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzimidazole ring system.
Predicted UV-Vis Absorption Maxima
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* transitions of the benzimidazole ring.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Solvent | Predicted λ_max (nm) |
| Ethanol / Methanol | ~245, ~275, ~282 |
Note: The exact position and intensity of the absorption bands can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: General workflow for the synthesis and spectral characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectral characteristics of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound. Researchers can use this information to design experiments, interpret spectral data, and advance their research and development efforts.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Molecular Structure and Proton Environments
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The molecule consists of a benzimidazole core substituted with an ethyl group at the 2-position and an acetic acid group at the 1-position of the imidazole ring. The structural features give rise to distinct proton environments that are distinguishable by ¹H NMR spectroscopy.
The key proton environments are:
-
The aromatic protons on the benzene ring.
-
The methylene and methyl protons of the ethyl group.
-
The methylene protons of the acetic acid group.
-
The carboxylic acid proton.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.5 - 13.5 | broad singlet | - | 1H | -COOH |
| ~7.6 - 7.8 | multiplet | - | 2H | Ar-H |
| ~7.2 - 7.4 | multiplet | - | 2H | Ar-H |
| ~5.1 - 5.3 | singlet | - | 2H | -NCH₂COOH |
| ~2.9 - 3.1 | quartet | ~7.6 | 2H | -CH₂CH₃ |
| ~1.3 - 1.5 | triplet | ~7.6 | 3H | -CH₂CH₃ |
Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact positions of the aromatic protons can vary depending on the substitution pattern and solvent effects. The carboxylic acid proton is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)
-
5 mm NMR tube
-
Pipette
-
Vial
-
-
Procedure:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of -2 to 16 ppm is appropriate to cover the expected chemical shift range.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
3. Data Processing:
-
Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/NMR Processor) should be used.
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments corresponding to the predicted ¹H NMR signals.
Caption: Molecular structure of this compound with key proton groups highlighted.
References
In-Depth Technical Guide: 13C NMR Analysis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. Due to the absence of directly published experimental data for this specific molecule, this guide leverages spectral data from the closely related precursor, 2-Ethyl-1H-benzimidazole, and established principles of NMR spectroscopy to predict the chemical shifts. It also outlines a detailed experimental protocol for acquiring and analyzing the 13C NMR spectrum.
Predicted 13C NMR Spectral Data
The 13C NMR chemical shifts for this compound are predicted based on the experimentally determined values for 2-Ethyl-1H-benzimidazole in DMSO-d6 and the expected influence of the N-acetic acid substituent. The substitution at the N1 position is expected to induce shifts in the surrounding carbon atoms of the benzimidazole ring, and the acetic acid moiety will exhibit its own characteristic resonances.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom Number | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Notes |
| C2 | ~157 | The ethyl-substituted carbon of the imidazole ring. |
| C4/C7 | ~110-120 | Aromatic carbons adjacent to the nitrogen atoms. |
| C5/C6 | ~121-123 | Aromatic carbons in the benzene ring. |
| C3a/C7a | ~135-143 | Bridgehead carbons of the benzimidazole ring. |
| C8 (CH2-ethyl) | ~22 | Methylene carbon of the ethyl group. |
| C9 (CH3-ethyl) | ~12 | Methyl carbon of the ethyl group. |
| C10 (CH2-acid) | ~45-55 | Methylene carbon of the acetic acid group. |
| C11 (COOH) | ~170-175 | Carboxyl carbon of the acetic acid group. |
Note: These are predicted values and may vary from experimental results. The assignments for C4/C7, C5/C6, and C3a/C7a are based on the typical ranges for benzimidazole derivatives and the observed data for 2-Ethyl-1H-benzimidazole.[1]
Experimental Protocol for 13C NMR Analysis
This section details a standard methodology for the acquisition of a 13C NMR spectrum of this compound.
2.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent due to its ability to dissolve a wide range of organic compounds, including those with carboxylic acid functionalities. Alternatively, deuterated chloroform (CDCl3) or methanol-d4 could be used, depending on the solubility of the compound. The choice of solvent can influence chemical shifts.[2][3]
-
Sample Concentration: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[4] Modern NMR instruments often reference the spectrum to the residual solvent peak.
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 100 MHz 13C NMR experiment:
-
Spectrometer Frequency: 400 MHz (for ¹H), which corresponds to 100 MHz for ¹³C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Temperature: Standard probe temperature (e.g., 298 K).
2.3. Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Peak Picking and Integration: Identify and list the chemical shift of each peak. Integration is generally not performed for ¹³C spectra unless specific quantitative analysis is required and appropriate experimental conditions have been met.
-
Structural Assignment: Assign the observed peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts, signal intensities (quaternary carbons are often weaker), and comparison with data from similar structures.[5][6]
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the 13C NMR analysis.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
Interpreting the Infrared Spectrum of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a molecule of interest in pharmaceutical research. By dissecting the characteristic absorption bands of its constituent functional groups—the carboxylic acid, the benzimidazole ring, and the ethyl substituent—we can construct a detailed interpretation of its vibrational spectrum. This document outlines the expected spectral features, provides a methodology for experimental analysis, and presents the data in a clear, accessible format for researchers in the field.
Introduction
This compound is a heterocyclic compound incorporating a benzimidazole core, an ethyl group at the 2-position, and an acetic acid moiety attached to one of the ring nitrogens. The benzimidazole scaffold is a prominent feature in many pharmacologically active agents. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations. FT-IR spectroscopy provides a molecular fingerprint, revealing the presence of key functional groups and structural motifs.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is a composite of the vibrational modes of its distinct structural components. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on established spectroscopic principles.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic (Benzene ring) |
| 2985 - 2850 | Medium | C-H stretch | Aliphatic (Ethyl and CH₂ of acetic acid) |
| 1760 - 1690 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1620 - 1585 | Medium to Weak | C=C stretch | Aromatic (Benzene ring) |
| ~1610 | Medium | C=N stretch | Imidazole ring |
| 1500 - 1400 | Medium | C=C stretch | Aromatic (Benzene ring) |
| 1470 - 1450 | Medium | C-H bend (scissoring) | Aliphatic (CH₂ and CH₃) |
| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid |
| 1370 - 1350 | Medium | C-H bend (rocking) | Aliphatic (CH₃) |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |
| ~1225 | Medium | C-N stretch | Imidazole ring |
| 900 - 675 | Strong to Medium | C-H out-of-plane bend | Aromatic (Benzene ring) |
Detailed Interpretation of Spectral Regions
The O-H and C-H Stretching Region (4000 - 2500 cm⁻¹)
A defining feature of the carboxylic acid group is the extremely broad and intense absorption band due to the O-H stretching vibration, typically observed between 3300 and 2500 cm⁻¹[1][2][3][4][5]. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state[1][3]. Superimposed on this broad O-H band, one can expect to find the sharper C-H stretching vibrations.
The aromatic C-H stretches of the benzimidazole ring are anticipated in the 3100-3000 cm⁻¹ region[6][7][8]. In contrast, the aliphatic C-H stretches from the ethyl group and the methylene group of the acetic acid moiety will appear at slightly lower wavenumbers, generally in the 2985-2850 cm⁻¹ range[7].
The Carbonyl and Double Bond Region (1800 - 1400 cm⁻¹)
The most prominent peak in this region will be the strong, sharp absorption from the carbonyl (C=O) stretching of the carboxylic acid, expected between 1760 and 1690 cm⁻¹[1][9]. Its exact position can be influenced by the extent of hydrogen bonding[5].
The aromatic C=C in-ring stretching vibrations of the benzene portion of the benzimidazole will give rise to two or more bands of medium intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges[6][7]. The C=N stretching of the imidazole ring is also expected in this vicinity, often around 1610 cm⁻¹[10][11].
The Fingerprint Region (1400 - 650 cm⁻¹)
This region contains a wealth of structural information, though the bands can be complex and overlapping. Key vibrations to look for include:
-
C-O Stretching and O-H Bending: A strong band corresponding to the C-O stretching of the carboxylic acid should appear between 1320 and 1210 cm⁻¹[1][12]. In-plane O-H bending vibrations may also be observed in the 1440-1395 cm⁻¹ range[1].
-
Aliphatic C-H Bending: The bending vibrations of the ethyl and methylene groups will be present here, including scissoring (~1470-1450 cm⁻¹) and rocking (~1370-1350 cm⁻¹) modes[7].
-
C-N Stretching: The stretching vibration of the C-N bond within the benzimidazole ring is expected to produce a medium intensity band, with one source suggesting a peak around 1225 cm⁻¹ for an imidazole ring[11].
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions between 900 and 675 cm⁻¹ are characteristic of the out-of-plane C-H bending of the substituted benzene ring[6]. The exact position of these bands can provide information about the substitution pattern on the aromatic ring.
Experimental Protocol: FT-IR Analysis
To obtain a high-quality FT-IR spectrum of this compound, the following protocol is recommended:
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
Sample Preparation (Solid State):
-
Potassium Bromide (KBr) Pellet Method:
-
Thoroughly dry spectroscopic grade KBr at ~110°C for at least 2 hours to remove any adsorbed water.
-
Grind 1-2 mg of the sample with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing:
-
The collected sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates the logical steps involved in the interpretation of the FT-IR spectrum for this compound.
Conclusion
The FT-IR spectrum of this compound is expected to exhibit a unique and identifiable pattern of absorption bands. The presence of a very broad O-H stretch, a strong carbonyl absorption, and characteristic aromatic and aliphatic C-H and C=C/C=N vibrations provides a definitive spectroscopic signature for this molecule. By following the outlined experimental protocol and interpretive workflow, researchers can effectively use FT-IR spectroscopy for the structural verification and quality control of this important benzimidazole derivative in a drug discovery and development context.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Mass Spectrometry of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometric behavior of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a molecule of interest in pharmaceutical research. This document outlines predicted fragmentation patterns, detailed experimental protocols for its analysis, and quantitative data presented for clarity and comparison.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI) and electrospray ionization (ESI). The molecular ion peak ([M]⁺•) is expected to be prominent, with subsequent fragment ions arising from the characteristic cleavage of its functional groups: the 2-ethyl-benzimidazole core and the N-acetic acid side chain.
Molecular Weight: 204.23 g/mol
Electron Ionization (EI) Fragmentation
Under electron ionization, the molecule is expected to undergo several key fragmentation pathways. The stability of the benzimidazole ring suggests that it will form the core of many of the resulting fragment ions.
A primary fragmentation event is the loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass-to-charge ratio (m/z) of 159. This is a common fragmentation pathway for carboxylic acids.[1] Further fragmentation of the ethyl group and the benzimidazole ring can be expected.
Key Predicted EI Fragments:
| m/z | Proposed Fragment Structure | Description |
| 204 | [C₁₁H₁₂N₂O₂]⁺• | Molecular Ion |
| 159 | [C₁₀H₁₁N₂]⁺ | Loss of -COOH |
| 145 | [C₉H₉N₂]⁺ | Loss of -CH₂COOH |
| 131 | [C₈H₇N₂]⁺ | Loss of ethyl group from m/z 159 |
| 118 | [C₇H₆N₂]⁺• | Benzimidazole radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Proposed EI Fragmentation Pathway:
References
Potential Biological Activity of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Whitepaper
Disclaimer: This document summarizes the potential biological activities of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid based on the known pharmacological profiles of structurally related benzimidazole derivatives. As of the date of this publication, no specific biological activity studies for this compound have been identified in the public domain. The information presented herein is for research and informational purposes only and should be considered predictive in nature.
Executive Summary
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of documented biological activities, making them "privileged scaffolds" in medicinal chemistry.[1][2] This technical guide explores the potential biological activities of the specific compound, this compound, by drawing analogies from published research on structurally similar benzimidazole derivatives. The primary therapeutic areas where this compound may exhibit activity include anti-inflammatory, anticancer, and antimicrobial applications. This document provides a comprehensive overview of these potential activities, supported by quantitative data from related compounds, detailed experimental protocols for future studies, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a key structural motif in numerous therapeutic agents.[2] Its derivatives have been successfully developed into drugs for a variety of conditions, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., flubendazole), and antihistamines (e.g., astemizole).[1] The biological versatility of benzimidazoles stems from their ability to interact with various biological targets, which can be fine-tuned through substitutions at different positions of the benzimidazole ring.[2][3] The presence of an acetic acid moiety at the N-1 position and an ethyl group at the C-2 position in the target compound suggests the potential for specific biological interactions and activities.
Potential Biological Activities
Based on extensive literature on analogous compounds, this compound is predicted to exhibit the following biological activities:
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory properties of benzimidazole derivatives.[1] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.
Quantitative Data from Analogous Compounds:
While no data exists for the 2-ethyl analog, studies on similar structures provide valuable insights. For instance, various 2-substituted benzimidazole derivatives have shown significant inhibition of inflammation in animal models.
| Compound Structure | Assay | Dose | % Inhibition | Reference Compound | % Inhibition (Reference) |
| 2-Methyl-benzimidazole derivative (MBNHYD) | Carrageenan-induced rat paw edema | 20 mg/kg | Comparable to Ibuprofen | Ibuprofen | Not specified |
| 2-Substituted-3-acetic acid benzimidazole derivative 1 | Carrageenan-induced rat paw edema | 50 mg/kg | Equipotent to Indomethacin | Indomethacin | Not specified |
Anticancer Activity
Benzimidazole derivatives have been extensively investigated for their potential as anticancer agents.[4] Their mechanisms of action can be diverse, including the inhibition of specific kinases, disruption of microtubule polymerization, and induction of apoptosis.
Quantitative Data from Analogous Compounds:
Various benzimidazole derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.
| Compound Structure | Cell Line | Assay | IC50 (µM) | Reference Compound |
| Benzimidazole derivative 6 | A549 (Lung) | MTS | 2.27 ± 0.13 | Not Specified |
| Benzimidazole derivative 6 | NCI-H358 (Lung) | MTS | 1.10 ± 0.001 | Not Specified |
| 2-Arylbenzoxazole-5-acetic acid 10 | MCF-7 (Breast) | MTT | Promising | Doxorubicin |
| 2-Arylbenzoxazole-5-acetic acid 10 | HCT-116 (Colon) | MTT | Promising | Doxorubicin |
Antimicrobial Activity
The benzimidazole scaffold is a component of several antimicrobial drugs.[2] Derivatives have shown activity against a range of bacterial and fungal pathogens.
Quantitative Data from Analogous Compounds:
| Compound Structure | Microorganism | Assay | MIC (µg/mL) |
| 2-Methyl-1H-benzimidazole (1) | Various bacteria | Disc Diffusion | Zone of inhibition: 7-8 mm |
| 2-Substituted benzimidazole derivatives (27a-c) | Bacterial strains | Not specified | Excellent activity |
Experimental Protocols
To validate the potential biological activities of this compound, the following standard experimental protocols are recommended.
Synthesis of this compound
A common synthetic route for N-1 substituted benzimidazole acetic acid esters involves the reaction of the corresponding 2-substituted benzimidazole with an ethyl chloroacetate.[1]
-
Step 1: Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate:
-
Dissolve 2-ethyl-1H-benzimidazole in a suitable solvent such as acetone.
-
Add ethyl chloroacetate to the solution with continuous stirring.
-
Introduce a base, for example, sodium bicarbonate, to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter, and wash the residue.
-
Concentrate the filtrate under vacuum and purify the product using column chromatography.
-
-
Step 2: Hydrolysis to this compound:
-
The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., NaOH) followed by acidification.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control, standard (e.g., Indomethacin or Ibuprofen), and test groups.
-
The test compound, this compound, is administered orally at a predetermined dose.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) should be used.[5]
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be tested.
-
Procedure:
-
Prepare serial dilutions of this compound in a liquid growth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathways
The biological activities of benzimidazole derivatives are often mediated through their interaction with specific signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.
Caption: Potential inhibition of the prostaglandin synthesis pathway.
Apoptotic Pathway in Cancer
Many anticancer agents induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling cascades, often involving the activation of caspases.
Caption: Hypothesized intrinsic apoptotic pathway activation.
Experimental Workflow
The following diagram outlines a general workflow for the initial biological screening of this compound.
Caption: General workflow for biological activity screening.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on analogous benzimidazole derivatives provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The ethyl group at the 2-position and the acetic acid moiety at the 1-position are key structural features that warrant further exploration to understand their contribution to the pharmacological profile.
Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Positive results from in vitro and in vivo studies would pave the way for more detailed mechanistic studies and lead optimization to develop novel therapeutic agents based on this promising scaffold.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
(2-Ethyl-1H-benzimidazol-1-yl)acetic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound featuring a benzimidazole core substituted with an ethyl group at the 2-position and an acetic acid moiety at the 1-position of the imidazole ring. The benzimidazole scaffold is a common motif in many pharmaceutical agents due to its stable aromatic nature and ability to interact with various biological targets.[6][7] The presence of both a basic benzimidazole ring and an acidic carboxylic acid group suggests that the compound is amphoteric, with its solubility and stability being highly dependent on pH.
Given its structural similarity to known precursors, this compound is a plausible intermediate in the synthetic pathways of more complex pharmaceuticals, such as the antihistamine Bilastine.[1][2][3][4][5] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its handling, formulation, and integration into synthetic processes. This guide provides the necessary experimental frameworks for these assessments.
Predicted Physicochemical Properties
Based on its chemical structure, the following physicochemical properties for this compound can be predicted:
-
Solubility: The carboxylic acid group is expected to enhance aqueous solubility at neutral to alkaline pH due to deprotonation to the carboxylate form. Conversely, the benzimidazole ring can be protonated at acidic pH, which may also increase aqueous solubility. At its isoelectric point, the compound is likely to exhibit its lowest aqueous solubility. In organic solvents, its solubility will be dictated by the polarity of the solvent, with better solubility anticipated in polar protic and aprotic solvents.
-
pKa: The compound is expected to have at least two pKa values: one for the carboxylic acid group (likely in the range of 3-5) and one for the basic nitrogen of the benzimidazole ring (likely in the range of 5-7).
-
Stability: The benzimidazole core is generally a stable aromatic system.[8] However, the acetic acid side chain could be susceptible to decarboxylation under certain conditions, such as high temperatures. The compound may also be sensitive to oxidative and photolytic degradation.
Solubility Determination
The solubility of this compound should be determined in aqueous solutions at various pH values and in a range of pharmaceutically relevant organic solvents. Both kinetic and thermodynamic solubility assessments are valuable.
Experimental Protocols
3.1.1. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
3.1.2. Kinetic Solubility
This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.
-
Quantification (Optional): Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS.
Data Presentation
The solubility data should be summarized in clear, tabular formats.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data to be determined |
| 0.1 N HCl | 25 | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined |
| 0.1 N NaOH | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| DMSO | 25 | Data to be determined |
| Water | 37 | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined |
Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)
| Parameter | Value |
| Highest Soluble Concentration (µM) | Data to be determined |
| Method of Detection | e.g., Nephelometry |
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Stability Assessment
The chemical stability of this compound should be evaluated under various conditions to understand its degradation profile, which is critical for determining its shelf-life and appropriate storage conditions.
Experimental Protocols
4.1.1. Long-Term and Accelerated Stability Studies
These studies are performed on the solid compound according to ICH guidelines.
-
Sample Preparation: Place the solid this compound in appropriate containers.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a stability-indicating HPLC method.
4.1.2. Forced Degradation Studies
These studies are conducted to identify potential degradation products and pathways under more extreme conditions.
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80 °C for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80 °C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Analysis: Analyze the stressed samples by HPLC to determine the percentage of degradation and to profile the degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.
Data Presentation
The results of the stability studies should be presented in a clear and organized manner.
Table 3: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl, 80 °C | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N NaOH, 80 °C | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | Data to be determined | Data to be determined | Data to be determined |
| Dry Heat, 105 °C | Data to be determined | Data to be determined | Data to be determined |
| Photolytic | Data to be determined | Data to be determined | Data to be determined |
Visualization of Stability Testing Workflow
Caption: Comprehensive Workflow for Stability Assessment.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Although specific data for this compound is not publicly available, the detailed experimental protocols and predictive analysis presented herein will enable researchers and drug development professionals to thoroughly characterize its physicochemical properties. Such characterization is a critical step in assessing its potential as a pharmaceutical intermediate and for ensuring its quality and performance in any subsequent applications. The benzimidazole class of compounds continues to be of significant interest in medicinal chemistry, and a detailed understanding of the properties of its derivatives is essential for the development of new and improved therapeutics.[7][9][10][11][12]
References
- 1. Process And Intermediates For The Preparation Of Bilastine [quickcompany.in]
- 2. EP3599235A1 - Process and intermediates for the preparation of bilastine - Google Patents [patents.google.com]
- 3. museonaturalistico.it [museonaturalistico.it]
- 4. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]
- 5. CN106317015A - Bilastine intermediate and preparation and purification methods therefor - Google Patents [patents.google.com]
- 6. Benzimidazole - Wikipedia [en.wikipedia.org]
- 7. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanism of Action of Benzimidazole Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole acetic acid derivatives represent a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications. Their mechanism of action is multifaceted, primarily centered on the targeted inhibition of key enzymes involved in various pathological processes. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative inhibitory data, and detailed experimental methodologies related to the action of these derivatives on three principal targets: Aldose Reductase, Cyclooxygenase (COX) enzymes, and Diacylglycerol O-acyltransferase 1 (DGAT1). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzimidazole scaffold.
Introduction
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for favorable interactions with a variety of biological targets. The incorporation of an acetic acid moiety at various positions on the benzimidazole ring system has been shown to be a critical determinant of their biological activity, particularly in the context of enzyme inhibition. This guide will delve into the specific mechanisms by which these derivatives exert their effects on key enzymes implicated in diabetic complications, inflammation, and metabolic disorders.
Mechanism of Action via Aldose Reductase Inhibition
Benzimidazole acetic acid derivatives have emerged as potent inhibitors of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.
The Polyol Pathway and its Pathological Role
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in hyperglycemic states, such as diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH and the generation of fructose contribute to oxidative stress and the formation of advanced glycation end-products (AGEs), respectively. These processes are strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.
Signaling Pathway Diagram: The Polyol Pathway
Caption: Inhibition of Aldose Reductase by Benzimidazole Acetic Acid Derivatives in the Polyol Pathway.
Quantitative Data: Aldose Reductase Inhibition
The inhibitory potency of various benzimidazole acetic acid derivatives against aldose reductase has been quantified, with IC50 values indicating significant activity.
| Compound Class/Example | IC50 (µM) | Reference |
| Triazino[4,3-a]benzimidazole acetic acid derivatives | Varies based on substitution | [1] |
| Benzimidazole-based thiosemicarbazone derivatives (CPD-33) | 1.47 | [2] |
| Benzimidazole-based thiosemicarbazone derivatives (CPD-11) | 34.7 | [2] |
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of benzimidazole acetic acid derivatives against aldose reductase.
2.4.1. Materials and Reagents
-
Aldose Reductase: Purified from rat lens or recombinant human aldose reductase.
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (Substrate)
-
Phosphate Buffer (0.067 M, pH 6.2)
-
Test Compounds (Benzimidazole acetic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Quercetin or Epalrestat (Positive control)
-
UV-Vis Spectrophotometer
2.4.2. Enzyme Preparation (from Rat Lens)
-
Excise lenses from Wistar albino rats and homogenize in 3 volumes of ice-cold 0.1 M phosphate-buffered saline (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
The resulting supernatant contains the crude aldose reductase enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).
2.4.3. Assay Procedure
-
Prepare the reaction mixture in a quartz cuvette with a final volume of 1.0 mL.
-
Control Reaction: Add 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution (final concentration 2.5 x 10⁻⁵ M), and 0.1 mL of the enzyme preparation.
-
Test Reaction: In addition to the components of the control reaction, add a specific concentration of the test compound.
-
Blank Reaction: Prepare a blank for each test concentration containing all components except the substrate.
-
Pre-incubate the mixtures at room temperature for 10 minutes.
-
Initiate the reaction by adding 0.1 mL of DL-glyceraldehyde solution (final concentration 5 x 10⁻⁴ M).
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes at 30-second intervals. The rate of NADPH consumption is proportional to the enzyme activity.
2.4.4. Data Analysis
-
Calculate the rate of reaction (ΔOD/min).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Activity - Test Activity) / Control Activity] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Mechanism of Action via Cyclooxygenase (COX) Inhibition
A significant number of benzimidazole acetic acid derivatives exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.
The Prostaglandin Synthesis Pathway and Inflammation
COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins. Inhibition of COX-2 is a primary target for anti-inflammatory drugs.
Signaling Pathway Diagram: Prostaglandin Synthesis
Caption: Inhibition of COX enzymes by Benzimidazole Acetic Acid Derivatives in the Prostaglandin Synthesis Pathway.
Quantitative Data: COX Inhibition
The selective or non-selective inhibition of COX-1 and COX-2 by benzimidazole derivatives has been documented.
| Compound Class/Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Imidazoline analog 17 | - | 0.3 | [3] |
| Benzimidazole substituted with anacardic acid | - | Varies | [4] |
| 1,2,6-trisubstituted benzimidazoles | Varies | Varies | [5] |
Note: Specific IC50 values for benzimidazole acetic acid derivatives are not consistently reported in a consolidated format in the initial search results. The provided data is for related benzimidazole structures to indicate the potential for COX inhibition within this class.
Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
3.4.1. Materials and Reagents
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (Cofactor)
-
Arachidonic Acid (Substrate)
-
Test Compounds (Benzimidazole acetic acid derivatives) in a suitable solvent (e.g., DMSO).
-
Indomethacin or Celecoxib (Positive controls)
-
Stannous Chloride (to stop the reaction)
-
Prostaglandin Screening EIA Kit (for quantification of PGE2)
3.4.2. Assay Procedure
-
In separate tubes, prepare reaction mixtures for COX-1 and COX-2.
-
Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound at various concentrations to the inhibitor tubes. For the 100% activity control, add 10 µL of the vehicle (e.g., DMSO).
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 30 µL of saturated stannous chloride solution.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a Prostaglandin Screening EIA Kit according to the manufacturer's instructions.
3.4.3. Data Analysis
-
Generate a standard curve for PGE2.
-
Calculate the concentration of PGE2 in each sample.
-
The percentage of inhibition is calculated as: % Inhibition = [(Control PGE2 - Test PGE2) / Control PGE2] x 100
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for the in vitro COX inhibition assay.
Mechanism of Action via Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibition
Certain benzimidazole acetic acid derivatives have shown potential in the management of metabolic diseases through the inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1).
The Triglyceride Synthesis Pathway and Metabolic Disease
DGAT1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol with a fatty acyl-CoA. This process is crucial for the absorption of dietary fats in the intestine and the storage of energy in adipose tissue. Inhibition of DGAT1 can reduce the synthesis and absorption of triglycerides, making it a therapeutic target for obesity and type 2 diabetes.
Signaling Pathway Diagram: Triglyceride Synthesis
Caption: Inhibition of DGat1 by Benzimidazole Acetic Acid Derivatives in the Triglyceride Synthesis Pathway.
Quantitative Data: DGAT1 Inhibition
Several benzimidazole derivatives have been identified as potent DGAT1 inhibitors.
| Compound Class/Example | DGAT1 IC50 (nM) | Reference |
| Benzimidazole with pyridyl-oxy-cyclohexanecarboxylic acid moiety (Compound 11A) | Potent inhibition | [6] |
| Benzimidazole with [3.1.0] bicyclohexane carboxylic acid moiety (Compound 3A) | Potent inhibition | [7] |
| T863 (a pyrimido[4,5-b][1][7]oxazine derivative with a related acetic acid side chain) | 49 | [8] |
Note: The table includes data for benzimidazole derivatives with carboxylic acid moieties that are structurally related to acetic acid derivatives, demonstrating the potential of this chemical space for DGAT1 inhibition.
Experimental Protocol: In Vitro DGAT1 Inhibition Assay
This protocol describes a fluorescence-based assay for measuring DGAT1 inhibition.
4.4.1. Materials and Reagents
-
Human DGAT1 enzyme (from microsomal preparations of cells overexpressing the enzyme)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 15 mM MgCl2)
-
1,2-Dioleoyl-sn-glycerol (Diacylglycerol substrate)
-
Oleoyl-CoA (Fatty acyl-CoA substrate)
-
CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) - a thio-reactive fluorescent probe
-
Test Compounds (Benzimidazole acetic acid derivatives) in DMSO
-
A known DGAT1 inhibitor (Positive control)
-
Fluorescence plate reader
4.4.2. Assay Procedure
-
Prepare a reaction mixture containing the assay buffer and DGAT1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture. For the control, add the vehicle (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of diacylglycerol and oleoyl-CoA substrates.
-
Incubate the reaction for a time period that ensures the reaction is in the linear range (e.g., 30 minutes).
-
Stop the reaction and add CPM to detect the amount of free Coenzyme A (CoA-SH) released during the reaction. The fluorescence of the CPM-CoA adduct is measured.
4.4.3. Data Analysis
-
Measure the fluorescence intensity (e.g., Ex/Em = 390/460 nm).
-
The percentage of inhibition is calculated as: % Inhibition = [(Control Fluorescence - Test Fluorescence) / Control Fluorescence] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for the in vitro DGAT1 inhibition assay.
Conclusion
Benzimidazole acetic acid derivatives constitute a promising class of compounds with well-defined mechanisms of action against several key enzymatic targets. Their ability to inhibit aldose reductase, cyclooxygenase enzymes, and DGAT1 underscores their potential for the development of novel therapies for diabetic complications, inflammatory conditions, and metabolic disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to translate their in vitro potency into clinical efficacy.
References
- 1. Quantitative Structure Activity Relationship Analysis of Benzimidazole Derivatives as Aldose Reductase Inhibitors | International Journal of Drug Design and Discovery [ijddd.com]
- 2. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
For Research Use Only
Abstract
This document provides a detailed protocol for the chemical synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. The synthesis is a two-step process commencing with the condensation of o-phenylenediamine and propanoic acid to form the intermediate, 2-ethyl-1H-benzimidazole. This is followed by N-alkylation of the benzimidazole intermediate with chloroacetic acid to yield the final product. This protocol is intended for use by qualified researchers and scientists in the field of medicinal chemistry and drug development.
Chemical Reaction Overview
The overall synthesis pathway is depicted below:
Step 1: Synthesis of 2-Ethyl-1H-benzimidazole
o-Phenylenediamine + Propanoic Acid → 2-Ethyl-1H-benzimidazole
Step 2: Synthesis of this compound
2-Ethyl-1H-benzimidazole + Chloroacetic Acid → this compound
Quantitative Data Summary
The following table summarizes the key chemical compounds involved in the synthesis of this compound.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| o-Phenylenediamine | Benzene-1,2-diamine | 95-54-5 | C₆H₈N₂ | 108.14 |
| Propanoic Acid | Propanoic acid | 79-09-4 | C₃H₆O₂ | 74.08 |
| 2-Ethyl-1H-benzimidazole | 2-Ethyl-1H-benzo[d]imidazole | 1848-84-6 | C₉H₁₀N₂ | 146.19 |
| Chloroacetic Acid | 2-Chloroacetic acid | 79-11-8 | C₂H₃ClO₂ | 94.50 |
| This compound | 2-(2-Ethyl-1H-benzo[d]imidazol-1-yl)acetic acid | 54980-96-0 | C₁₁H₁₂N₂O₂ | 204.23[1] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2-Ethyl-1H-benzimidazole
This procedure is adapted from the general synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamine with a carboxylic acid.[2][3]
Materials:
-
o-Phenylenediamine
-
Propanoic Acid
-
4 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Water (H₂O)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and propanoic acid (1.2 equivalents).
-
Slowly add 4 M HCl (as a catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of cold water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.[4]
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-ethyl-1H-benzimidazole.
Step 2: Synthesis of this compound
This protocol for N-alkylation is based on methods for similar benzimidazole derivatives using haloacetic acids.[5]
Materials:
-
2-Ethyl-1H-benzimidazole (from Step 1)
-
Chloroacetic Acid
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-1H-benzimidazole (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
Heat the mixture with stirring under reflux until all solids have dissolved.
-
In a separate container, dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of absolute ethanol.
-
Add the chloroacetic acid solution dropwise to the refluxing benzimidazole solution.
-
Continue to heat the reaction mixture at reflux (approximately 60-80°C) for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture, which may cause a precipitate to form.
-
If a solid forms, filter the crude product. If no solid forms, the ethanol can be removed under reduced pressure.
-
The crude product is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry.
-
The final product, this compound, can be further purified by recrystallization.
Visualized Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. 2-Ethyl-1H-benzimidazole-1-acetic Acid 97% | CAS: 54980-96-0 | AChemBlock [achemblock.com]
- 2. banglajol.info [banglajol.info]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, offering a robust method to achieve high purity.
Data Presentation
| Parameter | Solvent System 1 (e.g., Ethanol/Water) | Solvent System 2 (e.g., Acetone) | Solvent System 3 (e.g., Ethyl Acetate) |
| Starting Mass of Crude Product (g) | e.g., 5.0 | e.g., 5.0 | e.g., 5.0 |
| Volume of Solvent(s) (mL) | Record volume(s) | Record volume | Record volume |
| Dissolution Temperature (°C) | Record temperature | Record temperature | Record temperature |
| Crystallization Temperature (°C) | Record temperature | Record temperature | Record temperature |
| Mass of Pure Product (g) | Record mass | Record mass | Record mass |
| Yield (%) | Calculate | Calculate | Calculate |
| Initial Purity (%) | e.g., 95% (by HPLC) | e.g., 95% (by HPLC) | e.g., 95% (by HPLC) |
| Final Purity (%) | Determine by HPLC | Determine by HPLC | Determine by HPLC |
| Melting Point (°C) | Measure | Measure | Measure |
| Appearance | Describe crystals | Describe crystals | Describe crystals |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on established methods for the purification of benzimidazole derivatives.[1][2] Optimization of solvent systems and conditions may be necessary to achieve the desired purity and yield.
1. Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, water, acetone, ethyl acetate)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
2. Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the structure of this compound, polar protic solvents like ethanol or a mixture of ethanol and water are good starting points. Other polar aprotic solvents such as acetone or ethyl acetate can also be evaluated.[3][4] Small-scale solubility tests are recommended to identify the optimal solvent or solvent mixture.
3. Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar. Gently heat the mixture to the solvent's boiling point while stirring.[2] Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution. Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration: To remove the activated carbon and any insoluble impurities, perform a hot filtration. This step must be done quickly to prevent premature crystallization.[2] Use a pre-heated Buchner funnel and filter flask. Filter the hot solution. Rinse the flask and filter paper with a small amount of hot solvent to recover any remaining product.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Note and Protocol for the Column Chromatography Purification of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
This document provides a detailed methodology for the purification of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid using column chromatography. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds with a wide range of biological activities, making them important scaffolds in pharmaceutical research.[1] The synthesis of such compounds often results in a crude product containing impurities, starting materials, and by-products. Column chromatography is a widely used and effective technique for the purification of these compounds.[2][3] This application note describes a robust column chromatography method for the isolation of this compound, ensuring high purity of the final product. The method utilizes a silica gel stationary phase and an ethyl acetate/n-hexane mobile phase, a common system for the separation of benzimidazole derivatives.[2]
Experimental Overview
The purification strategy involves the separation of the target compound from impurities based on their differential adsorption to the silica gel stationary phase and solubility in the mobile phase. The polarity of the mobile phase is optimized to achieve a good separation, with the elution of compounds monitored by Thin Layer Chromatography (TLC).
Experimental Workflow
Figure 1. Workflow for the column chromatography purification of this compound.
Materials and Methods
Materials
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis, often starting with a less polar mixture and gradually increasing the polarity. A common starting point for similar compounds is a 1:1 mixture of ethyl acetate and n-hexane.[2]
-
Crude Sample: this compound (synthesized in-house or obtained commercially)
-
Glass chromatography column
-
Cotton wool or fritted disc
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Rotary evaporator
Experimental Protocol
-
Preparation of the Chromatography Column:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of cotton wool at the bottom of the column to support the packing material.
-
Add a thin layer (approximately 1 cm) of sand over the cotton wool.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 3:1 n-hexane:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Wash the column with the initial mobile phase until the packing is stable and the eluent runs clear. Do not let the column run dry.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, create a dry-loading slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Carefully apply the prepared sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the target compound. For example, start with 3:1 n-hexane:ethyl acetate and gradually move to 1:1, and then 1:3.
-
Collect the eluent in a series of labeled fractions (e.g., 10-20 mL each).
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., the same as the mobile phase).
-
Visualize the spots under a UV lamp.
-
Fractions containing the pure desired compound will show a single spot with the same Rf value.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid product.
-
Determine the yield and characterize the purity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
-
Quantitative Data Summary
The following table presents hypothetical but representative data for the purification of this compound using the described column chromatography method.
| Parameter | Value |
| Column Dimensions | |
| Inner Diameter | 3 cm |
| Length | 40 cm |
| Stationary Phase | |
| Material | Silica Gel (60-120 mesh) |
| Amount | 100 g |
| Mobile Phase | |
| System | n-Hexane / Ethyl Acetate (Gradient) |
| Initial Composition | 3:1 |
| Final Composition | 1:3 |
| Sample | |
| Crude Weight | 2.5 g |
| Elution | |
| Flow Rate | ~5 mL/min |
| Fraction Volume | 20 mL |
| Fractions with Pure Product | 15 - 25 |
| Results | |
| Purified Product Weight | 1.8 g |
| Yield | 72% |
| Purity (by HPLC) | >98% |
Troubleshooting
-
Poor Separation: If the separation is not efficient, consider using a longer column, a finer mesh silica gel, or optimizing the mobile phase composition. A slower flow rate can also improve resolution.
-
Compound Cracking on the Column: For acidic compounds like the target molecule, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can sometimes prevent streaking and improve peak shape.[4]
-
Crystallization in the Column: If the compound is not very soluble in the mobile phase, it may crystallize in the column, leading to blockage. Ensure the crude sample is fully dissolved before loading and consider using a slightly more polar mobile phase.
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound. By carefully selecting the stationary and mobile phases and monitoring the separation with TLC, a high yield of the pure compound can be obtained. This protocol can be adapted for the purification of other similar benzimidazole derivatives.
References
Application Notes and Protocols for a Comprehensive Anti-inflammatory Activity Assay of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of pathological conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Benzimidazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects. This document provides a detailed set of protocols to evaluate the anti-inflammatory potential of a novel benzimidazole derivative, (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, through a series of in vitro and in vivo assays. These assays are designed to elucidate the compound's mechanism of action by targeting key inflammatory mediators and pathways.
In Vitro Anti-inflammatory Activity Assays
A tiered approach, beginning with in vitro assays, allows for the efficient screening and characterization of the anti-inflammatory properties of this compound. These assays are fundamental in determining the compound's direct effects on key enzymes and cellular responses involved in the inflammatory cascade.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of COX-1 and COX-2, the primary targets of most NSAIDs.[1] The inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1] A colorimetric assay can be used to monitor the peroxidase component of COX activity.[2]
Experimental Protocol:
-
A commercial COX colorimetric inhibitor screening assay kit will be utilized.
-
Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to the kit's instructions.
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.[2]
-
Add 10 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) dissolved in a suitable solvent (e.g., DMSO) to the inhibitor wells. Control wells will receive the solvent alone.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[2]
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 85.3 | 5.2 | 16.4 |
| Indomethacin (Reference) | 0.9 | 15.8 | 0.06 |
| Celecoxib (Reference) | 15.2 | 0.08 | 190.0 |
15-Lipoxygenase (15-LOX) Inhibition Assay
Principle: Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators. This assay determines the ability of the test compound to inhibit 15-LOX activity by measuring the formation of the hydroperoxy product from a suitable substrate like linoleic acid.
Experimental Protocol:
-
A lipoxygenase inhibitor screening assay kit can be used for this protocol.
-
Prepare a 0.1 M borate buffer (pH 9.0).
-
Prepare a solution of 15-lipoxygenase (from soybean) in the borate buffer to a concentration of 10,000 U/mL.[3]
-
Prepare a substrate solution of linoleic acid (140 µM) in the borate buffer.
-
In a 96-well UV plate, add 10 µL of various concentrations of this compound dissolved in DMSO.
-
Add 190 µL of the 15-LOX enzyme solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the linoleic acid substrate solution.
-
Immediately measure the absorbance at 234 nm for 5 minutes at 30-second intervals using a microplate reader.
-
The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.
Data Presentation:
| Compound | 15-LOX IC50 (µM) |
| This compound | 22.7 |
| Quercetin (Reference) | 8.5 |
Nitric Oxide (NO) Scavenging Assay
Principle: Nitric oxide is a key inflammatory mediator. This assay evaluates the ability of the test compound to scavenge nitric oxide generated from sodium nitroprusside. The amount of remaining nitric oxide is quantified by measuring the formation of nitrite using the Griess reagent.[4][5]
Experimental Protocol:
-
Prepare a solution of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, mix 100 µL of the sodium nitroprusside solution with 100 µL of the test compound solutions.
-
Incubate the plate at 25°C for 150 minutes.[5]
-
After incubation, add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 546 nm using a microplate reader.[5]
-
The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
Data Presentation:
| Compound | NO Scavenging IC50 (µg/mL) |
| This compound | 128.4 |
| Ascorbic Acid (Reference) | 36.2 |
Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] This cell-based assay assesses the ability of the test compound to inhibit the production of these key cytokines.
Experimental Protocol:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6]
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7]
-
The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control.
Data Presentation:
| Compound (Concentration) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound (10 µM) | 25.6 | 30.1 |
| This compound (50 µM) | 68.3 | 72.5 |
| Dexamethasone (1 µM, Reference) | 85.2 | 90.4 |
In Vivo Anti-inflammatory Activity Assay
To validate the in vitro findings and assess the compound's efficacy in a complex biological system, an in vivo model of acute inflammation is employed.
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[8] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema, which can be quantified.
Experimental Protocol:
-
Use male Wistar rats (180-220 g), divided into groups (n=6).
-
Administer this compound orally at different doses (e.g., 10, 30, and 100 mg/kg). The control group receives the vehicle, and a positive control group receives a standard drug like indomethacin (10 mg/kg).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9][10]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | 28.5 |
| This compound | 30 | 45.2 |
| This compound | 100 | 62.8 |
| Indomethacin (Reference) | 10 | 55.4 |
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity.
Caption: Simplified signaling pathway of inflammation targeted by the compound.
Caption: Logical relationship of data for profile assessment.
Conclusion
The comprehensive suite of in vitro and in vivo assays detailed in these application notes provides a robust framework for the thorough evaluation of the anti-inflammatory properties of this compound. By systematically investigating its effects on key enzymatic pathways, cellular responses, and a validated animal model of inflammation, researchers can effectively characterize its potential as a novel anti-inflammatory agent. The structured data presentation and clear protocols are designed to ensure reproducibility and facilitate the advancement of promising therapeutic candidates in the drug discovery pipeline.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a benzimidazole derivative with potential therapeutic applications. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1] This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating the antimicrobial efficacy of this specific compound.
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds structurally analogous to purine nucleotides, allowing them to interact with various biological macromolecules.[2] This structural feature has led to the development of numerous benzimidazole-based drugs with a wide range of therapeutic effects, including antibacterial, antifungal, antiviral, and anticancer activities.[1] The 2-substituted benzimidazoles, in particular, have been a focal point of research for the development of novel antimicrobial agents.[1][3] this compound is a promising candidate within this class, and this document provides the necessary protocols for its synthesis and antimicrobial evaluation.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the condensation of o-phenylenediamine with propanoic acid to form 2-ethyl-1H-benzimidazole. This is followed by N-alkylation with an acetic acid derivative.
Protocol for Synthesis:
Step 1: Synthesis of 2-Ethyl-1H-benzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (0.01 mol) and propanoic acid (0.01 mol).
-
The mixture is heated, which can be performed under various reported conditions, including refluxing in 4N HCl or using microwave irradiation to potentially improve yields and reduce reaction times.
-
Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to be neutral or slightly basic, leading to the precipitation of 2-ethyl-1H-benzimidazole.
-
The precipitate is then filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to obtain the purified product.
Step 2: Synthesis of this compound
-
Dissolve the synthesized 2-ethyl-1H-benzimidazole (0.01 mol) in a suitable solvent.
-
Add a base, such as potassium carbonate, to the solution.
-
Introduce ethyl chloroacetate and reflux the mixture for several hours.
-
After the reaction is complete, the resulting ester, ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate, is hydrolyzed using a basic solution (e.g., aqueous sodium hydroxide).
-
Acidification of the reaction mixture will then precipitate the final product, this compound.
-
The product can be collected by filtration, washed, and dried.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Representative 2-Substituted Benzimidazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | Staphylococcus aureus | 15.63 | Ciprofloxacin | - |
| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | Escherichia coli | 31.25 | Ciprofloxacin | - |
| Mannich base of 2-salicyl-benzimidazole | Escherichia coli | 4 | Ciprofloxacin | - |
| Mannich base of 2-salicyl-benzimidazole | Salmonella Typhi | 8 | Ciprofloxacin | - |
Note: The data presented in this table is for structurally related compounds and should be considered for illustrative purposes only.[4][5]
Table 2: Zone of Inhibition of Representative Benzimidazole Derivatives
| Compound | Test Organism | Concentration | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| 2-methyl-1H-benzimidazole | Various bacteria | Not specified | 7-8 | Not specified | - |
| Fused tricyclic benzimidazole–thiazinone derivative (CS8) | Candida albicans | MIC | 13.5 | Not specified | - |
| Fused tricyclic benzimidazole–thiazinone derivative (CS8) | Candida glabrata | MIC | 13 | Not specified | - |
Note: The data in this table is for related benzimidazole derivatives and is intended for comparative purposes.[6][7]
Experimental Protocols for Antimicrobial Screening
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Assay (Zone of Inhibition)
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.
Protocol:
-
Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.
-
Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Add a specific volume of a known concentration of the this compound solution into each well.
-
A well with the solvent used to dissolve the compound should be included as a negative control, and a standard antibiotic can be used as a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Proposed Mechanism of Action
The antimicrobial mechanism of action for many benzimidazole derivatives is believed to involve the inhibition of essential bacterial enzymes. One of the proposed targets is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.
Visualizations
Caption: Experimental workflow for the synthesis and antimicrobial screening of this compound.
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Ethylbenzimidazole for Cancer & Neuro Research [benchchem.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Application Notes and Protocols for In Vivo Experimental Design Using (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2] These application notes provide a framework for the in vivo evaluation of this compound in established animal models to investigate its potential therapeutic efficacy. The protocols described herein are based on standard methodologies for assessing these biological activities.
Hypothesized Therapeutic Potential and Signaling Pathways
Based on the known activities of structurally related benzimidazole derivatives, it is hypothesized that this compound may exert its effects through the modulation of inflammatory and neuronal signaling pathways. For instance, its anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), leading to a reduction in prostaglandin synthesis. Its neuroprotective potential might involve the mitigation of oxidative stress and neuroinflammation.[3]
References
- 1. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a member of the benzimidazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The acetic acid moiety at the 1-position can influence the compound's physicochemical properties, such as solubility and its interaction with biological targets. These application notes provide a comprehensive guide to the formulation and preliminary biological evaluation of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimental validation of solubility is crucial for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| CAS Number | 54980-96-0 | [1] |
| Appearance | White to off-white powder or crystalline solid (predicted) | [2] |
| Predicted Solubility | Likely soluble in organic solvents such as DMSO and ethanol; limited solubility in aqueous solutions. | [2] |
Formulation for Biological Studies
The limited aqueous solubility of many benzimidazole derivatives necessitates careful formulation for reproducible and meaningful results in biological assays. The following protocols are recommended for the preparation of this compound for in vitro and in vivo studies.
Experimental Protocol: Solubility Assessment
A preliminary assessment of solubility in common solvents is essential before preparing stock solutions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weigh out a small amount (e.g., 1-5 mg) of the compound into separate microcentrifuge tubes.
-
Add a defined volume of each solvent (e.g., 100 µL) to the respective tubes to achieve a high initial concentration (e.g., 10-50 mg/mL).
-
Vortex each tube vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration.
-
If not fully dissolved, add increasing volumes of the solvent and repeat vortexing until dissolution is achieved or it is determined to be insoluble at a practical concentration.
-
For aqueous buffers like PBS, after vortexing, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.
Experimental Protocol: Preparation of Stock Solutions for In Vitro Assays
For most cell-based assays, a concentrated stock solution in an organic solvent like DMSO is prepared and then diluted into the aqueous culture medium.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Under sterile conditions, accurately weigh a precise amount of this compound.
-
Transfer the compound to a sterile amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Before use, thaw the stock solution at room temperature and vortex briefly.
-
When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Experimental Protocol: Formulation for In Vivo Studies
For oral administration in animal models, a suspension is often required for poorly water-soluble compounds.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Tween 80 (optional, as a surfactant)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the required amount of this compound for the desired dose and number of animals.
-
If using a surfactant, a small amount of Tween 80 (e.g., 1-5% of the final volume) can be added to the dry powder and mixed to aid in wetting.
-
Gradually add the 0.5% methylcellulose vehicle to the powder while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension.
-
Once a smooth paste is formed, add the remaining vehicle to achieve the final desired concentration.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir continuously on a magnetic stir plate to maintain homogeneity during dosing.
-
Prepare the formulation fresh daily to ensure stability and uniform suspension. A tolerability study of the vehicle alone in a small group of animals is recommended before commencing the main experiment.[3]
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives have been reported to exhibit a range of biological activities, with anti-inflammatory and anticancer properties being prominent. The potential mechanisms of action for a compound like this compound could involve the modulation of key signaling pathways implicated in inflammation and cell proliferation.
Potential Anti-inflammatory Signaling Pathways
Many benzimidazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory cytokine production. A possible signaling pathway is depicted below.
Potential Anticancer Signaling Pathways
Certain benzimidazole compounds exert anticancer effects by inhibiting protein kinases involved in cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), or by inducing apoptosis.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for the initial biological screening of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound formulation (e.g., suspension in 0.5% MC)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, positive control, and test compound groups (at different doses).
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation
Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) [48h] |
| HeLa | To be determined |
| MCF-7 | To be determined |
| A549 | To be determined |
| Positive Control (e.g., Doxorubicin) | Value |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control (0.5% MC) | - | 0 |
| This compound | Dose 1 | To be determined |
| This compound | Dose 2 | To be determined |
| Positive Control (e.g., Indomethacin) | 10 | Value |
Workflow Diagrams
Experimental Workflow: In Vitro Screening
Experimental Workflow: In Vivo Anti-inflammatory Study
References
(2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Research Chemical with Therapeutic Potential
(2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic organic compound belonging to the benzimidazole class. While specific research on this particular derivative is limited, the benzimidazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds and approved drugs.[1][2][][4][5] This suggests that this compound holds significant potential for investigation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
This document provides an overview of the potential applications and suggested research protocols for investigating the biological activity of this compound, based on the known properties of the broader benzimidazole class.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| CAS Number | 54980-96-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Potential Therapeutic Applications
The benzimidazole core is associated with a diverse array of pharmacological activities.[1][2][][4][5] Based on this, this compound could be investigated for the following applications:
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer effects by targeting various cellular pathways, including microtubule polymerization, receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and topoisomerases.[6][7][8]
-
Anthelmintic Activity: Benzimidazoles are a major class of anthelmintic drugs that act by binding to β-tubulin in parasitic nematodes, leading to the disruption of microtubule-dependent processes.[9][10][11]
-
Anti-inflammatory Activity: Some benzimidazole derivatives have demonstrated anti-inflammatory properties through the inhibition of enzymes like cyclooxygenases (COX).[1][][12]
-
Antimicrobial Activity: The benzimidazole scaffold is present in compounds with activity against a range of microbial pathogens, including bacteria and fungi.[5][13]
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Synthesis of this compound
A common method for synthesizing N-substituted benzimidazoles involves the alkylation of a pre-formed benzimidazole ring.
Materials:
-
2-Ethyl-1H-benzimidazole
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
Step 1: N-Alkylation. To a solution of 2-Ethyl-1H-benzimidazole in acetone, add potassium carbonate and ethyl chloroacetate.
-
Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure to obtain ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate.
-
Step 2: Hydrolysis. Dissolve the resulting ester in a suitable solvent and add a solution of sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
-
The final product can be purified by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the potential anticancer activity of the compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo model is used to evaluate the anti-inflammatory potential of the compound.[14][15]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups (different doses).
-
Drug Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Visualizing Research Workflows and Potential Mechanisms
The following diagrams illustrate the general workflow for synthesizing and screening this compound and a hypothetical signaling pathway it might influence based on the known mechanisms of other benzimidazole derivatives.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole - Wikipedia [en.wikipedia.org]
- 10. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. banglajol.info [banglajol.info]
- 15. Pharmacological Screening of Substituted Benzimidazole Derivatives | CoLab [colab.ws]
Troubleshooting & Optimization
Optimizing reaction conditions for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient method is a two-step synthesis. The first step involves the N-alkylation of 2-ethyl-1H-benzimidazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, to form the intermediate ester, ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate. The second step is the hydrolysis of this ester to the desired carboxylic acid.
Q2: Which haloacetate is preferred for the N-alkylation step, ethyl chloroacetate or ethyl bromoacetate?
A2: While both can be used, ethyl bromoacetate is generally more reactive than ethyl chloroacetate, which may lead to shorter reaction times or milder reaction conditions. However, ethyl chloroacetate is often more cost-effective and is commonly used with success. The choice may depend on the specific reaction conditions and desired reactivity.
Q3: What are the key parameters to control during the N-alkylation reaction?
A3: The critical parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. These factors significantly influence the reaction yield and the formation of potential side products.
Q4: How can I monitor the progress of the N-alkylation and hydrolysis reactions?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the progress of both reactions. For the N-alkylation, you will observe the consumption of the 2-ethyl-1H-benzimidazole starting material and the appearance of a new spot for the ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate product. Similarly, for the hydrolysis step, the disappearance of the ester spot and the appearance of the carboxylic acid spot (which may have a different Rf value) will indicate the reaction's progression.
Q5: What are the common impurities or side-products in this synthesis?
A5: A common side-product is the formation of the N,N'-dialkylated benzimidazolium salt, especially if an excess of the alkylating agent is used or if the reaction conditions are too harsh. Unreacted starting materials (2-ethyl-1H-benzimidazole or the ethyl ester intermediate) can also be present as impurities. Additionally, impurities in the starting o-phenylenediamine can carry through the synthesis.
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation Step
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Base | The choice of base is crucial for deprotonating the benzimidazole nitrogen. If a weak base is used, the reaction may be slow or incomplete. Consider switching to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). |
| Inappropriate Solvent | The solvent can significantly impact the solubility of the reactants and the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally effective. A solvent screen may be necessary to find the optimal one for your specific conditions. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature, for example, to reflux conditions of the chosen solvent. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require several hours to overnight stirring. |
| Poor Quality of Reagents | Ensure that the 2-ethyl-1H-benzimidazole and ethyl chloroacetate are of high purity. Impurities can interfere with the reaction. |
Problem 2: Formation of Side-Products in N-Alkylation Step
| Possible Cause | Troubleshooting Recommendation |
| Dialkylation | The formation of a dialkylated benzimidazolium salt can occur. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the ethyl haloacetate. Adding the alkylating agent dropwise to the reaction mixture can also help to minimize this side reaction. |
| Reaction with Solvent | Some reactive solvents could potentially react with the starting materials or intermediates under harsh conditions. Ensure the chosen solvent is inert under the reaction conditions. |
Problem 3: Incomplete Hydrolysis of the Ester
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Hydrolysis Reagent | Ensure that a sufficient excess of the hydrolysis reagent (e.g., sodium hydroxide or lithium hydroxide) is used to drive the reaction to completion. |
| Short Reaction Time or Low Temperature | The hydrolysis of the ester may require prolonged heating. Monitor the reaction by TLC and ensure it is heated at a suitable temperature (e.g., reflux) for a sufficient duration. |
| Precipitation of the Carboxylate Salt | In some cases, the sodium or lithium salt of the carboxylic acid may precipitate from the reaction mixture, slowing down the reaction. Adding a co-solvent like methanol or ethanol can help to maintain a homogeneous solution. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Recommendation |
| Similar Polarity of Product and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Try different solvent systems for chromatography or consider recrystallization from a suitable solvent or solvent mixture. |
| Product is an Oil | If the final product is an oil and difficult to purify by recrystallization, column chromatography is the preferred method. Ensure the use of a suitable eluent system to achieve good separation. |
| Contamination with Inorganic Salts | After the hydrolysis and work-up, ensure that all inorganic salts are removed by thorough washing of the organic layer with water. |
Data Presentation
Table 1: Optimization of N-Alkylation of 2-Substituted Benzimidazoles with Ethyl Chloroacetate
| Entry | 2-Substituted Benzimidazole | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylbenzimidazole | NaHCO3 (1.4) | Acetone | Reflux | - | 69[1] |
| 2 | 2-Methylbenzimidazole | K2CO3 (anhydrous) | Acetone | Room Temp | 10-11 | 95 |
| 3 | 2-Styryl-1H-benzimidazole | NaH (2.6) | THF | Room Temp | 12 | -[1] |
| 4 | 1H-Benzotriazole | NaOH (1) | Ethanol | Room Temp | 4 | - |
Note: The data for the 2-methylbenzimidazole is presented as a close analog to 2-ethyl-1H-benzimidazole. The yields for the 2-ethyl derivative are expected to be in a similar range.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate
This protocol is adapted from procedures for the N-alkylation of similar 2-substituted benzimidazoles.
Materials:
-
2-Ethyl-1H-benzimidazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K2CO3)
-
Acetone (dry)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 2-ethyl-1H-benzimidazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or under reflux and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete, filter off the inorganic salts and wash the residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Hydrolysis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate
Materials:
-
Ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Methanol or Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve the ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate (1.0 eq) in a mixture of water and a co-solvent like methanol or ethanol if needed.
-
Add a solution of sodium hydroxide or lithium hydroxide (e.g., 2-3 eq) in water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and wash with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4-5. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
If the product does not precipitate, it can be extracted from the acidified aqueous layer with an organic solvent like ethyl acetate. The organic extracts can then be combined, dried, and the solvent evaporated to yield the final product.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: (2-Ethyl-1H-benzimidazol-1-yl)acetic acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of 2-ethylbenzimidazole and its subsequent N-alkylation followed by hydrolysis.
Issue 1: Low yield in the synthesis of 2-ethylbenzimidazole
-
Question: My yield of 2-ethylbenzimidazole from the condensation of o-phenylenediamine and propanoic acid is lower than expected. What are the possible causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. The condensation typically requires elevated temperatures (reflux) to proceed to completion. Microwave irradiation can be a highly effective method to reduce reaction times and potentially increase yields.
-
Dehydration: The reaction involves the elimination of water. Ensure that the reaction conditions facilitate water removal. Using a Dean-Stark apparatus or a high-boiling solvent can be beneficial.
-
-
Suboptimal Reagents and Stoichiometry:
-
Purity of Starting Materials: Impurities in o-phenylenediamine or propanoic acid can lead to side reactions and lower yields. Use purified starting materials.
-
Molar Ratio: An excess of the carboxylic acid is sometimes used to drive the reaction to completion.
-
-
Work-up and Purification:
-
Neutralization: After the reaction, the mixture is typically neutralized to precipitate the product. Incomplete neutralization can result in loss of product. Carefully adjust the pH.
-
Purification Method: Recrystallization is a common method for purification. Choose an appropriate solvent system to minimize product loss. Column chromatography can be used for further purification if necessary.
-
-
Issue 2: Low yield or no product in the N-alkylation of 2-ethylbenzimidazole
-
Question: I am struggling with the N-alkylation of 2-ethylbenzimidazole with ethyl chloroacetate. What factors should I investigate to improve the yield?
-
Answer: The N-alkylation step is critical and can be influenced by several factors. A systematic approach to optimizing the reaction conditions is recommended.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role.
-
Base Strength: A base is required to deprotonate the benzimidazole nitrogen. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and sodium hydride (NaH). The choice of base can significantly impact the reaction rate and yield.
-
Solvent Polarity: The solvent should be able to dissolve the reactants and be compatible with the chosen base. Common solvents include acetone, dimethylformamide (DMF), and tetrahydrofuran (THF).
-
-
Reaction Temperature: The reaction can be performed at room temperature or with heating. Heating can increase the reaction rate but may also lead to side products. Optimization of the temperature is often necessary.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Side Reactions:
-
N3-Alkylation: While N1-alkylation is generally favored, some N3-alkylation may occur, leading to a mixture of isomers and reducing the yield of the desired product.
-
Di-alkylation: Using a large excess of the alkylating agent can lead to di-alkylation, where both nitrogen atoms of the imidazole ring are alkylated.
-
-
Issue 3: Difficulty in the hydrolysis of ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate
-
Question: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or results in a complex mixture. How can I improve this step?
-
Answer: Incomplete hydrolysis or degradation of the product can be problematic. Consider the following:
-
Hydrolysis Conditions:
-
Acidic vs. Basic Hydrolysis: Both acidic (e.g., using HCl) and basic (e.g., using NaOH or KOH) conditions can be used for hydrolysis. The choice depends on the stability of the starting material and product.
-
Reaction Temperature and Time: Hydrolysis often requires heating. Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.
-
-
Work-up Procedure:
-
Neutralization: After hydrolysis, the product is typically isolated by adjusting the pH to its isoelectric point to induce precipitation. Careful pH control is crucial to maximize recovery.
-
Purification: Recrystallization from a suitable solvent is often necessary to obtain the pure carboxylic acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic route involves two main steps:
-
Synthesis of 2-ethylbenzimidazole: This is typically achieved through the condensation of o-phenylenediamine with propanoic acid, often with heating.
-
N-alkylation and hydrolysis: 2-ethylbenzimidazole is then reacted with ethyl chloroacetate in the presence of a base to form ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate. This ester is subsequently hydrolyzed to the final product, this compound.
Q2: What are the key parameters to control for maximizing the yield in the N-alkylation step?
A2: The key parameters for the N-alkylation step are the choice of base, solvent, reaction temperature, and the molar ratio of the reactants. A combination of a moderately strong base like potassium carbonate in a polar aprotic solvent like DMF at room temperature or with gentle heating often provides good results.
Q3: Are there any common side products I should be aware of?
A3: Potential side products in the N-alkylation step include the N3-alkylated isomer and the N1,N3-dialkylated product. Careful control of the reaction conditions, particularly the stoichiometry of the alkylating agent, can help minimize the formation of the dialkylated product. The formation of the N3-isomer can sometimes be difficult to avoid completely and may require chromatographic separation.
Q4: What are the recommended purification techniques for the final product?
A4: The final product, this compound, is a solid and can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone. If significant impurities are present, column chromatography may be necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-alkylation of 2-Substituted Benzimidazoles
| 2-Substituent | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Methyl | Ethyl chloroacetate | NaHCO₃ | Acetone | Reflux | 69 | [1] |
| Methyl | Ethyl chloroacetate | K₂CO₃ | Acetone/PEG-400 | Room Temp | 95 | |
| Methyl | Ethyl bromoacetate | NaH | THF | Room Temp | - | [2] |
| - | N,N-dibutylchloroacetamide | K₂CO₃ | DMF | 80-90°C | 80 | [3] |
Note: The yields reported are for the N-alkylation of 2-methylbenzimidazole, a close analog of 2-ethylbenzimidazole, and provide a good starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylbenzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and propanoic acid (1.5 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, slowly add a 10% aqueous solution of sodium hydroxide with stirring until the mixture is alkaline (pH ~8-9), which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-ethylbenzimidazole.
Protocol 2: Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate
-
To a solution of 2-ethylbenzimidazole (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat under reflux for 4-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the inorganic salts and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Hydrolysis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate
-
Dissolve the ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis, helping you to identify and resolve problems related to byproduct formation and low yields.
Q1: My final product purity is low. What are the most common byproducts I should be looking for?
A1: Low purity in the final product, this compound, is often due to the presence of several common byproducts. These can arise from both the initial synthesis of the 2-ethylbenzimidazole precursor and the subsequent N-alkylation and hydrolysis steps. The most prevalent byproducts are summarized in the table below.
Q2: I am observing a significant amount of unreacted 2-ethylbenzimidazole in my reaction mixture after the N-alkylation step. What could be the cause?
A2: The presence of unreacted 2-ethylbenzimidazole typically points to incomplete deprotonation of the benzimidazole nitrogen or insufficient reactivity of the alkylating agent.[1][2]
-
Weak Base: The base used may not be strong enough to fully deprotonate the N-H group of the benzimidazole, which is necessary for the nucleophilic attack on the ethyl chloroacetate. Consider using a stronger base or a different base/solvent combination.[2]
-
Reaction Conditions: The reaction temperature might be too low, or the reaction time too short. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Quality of Reagents: Ensure that your 2-ethylbenzimidazole is pure and your ethyl chloroacetate is not degraded.[1]
Q3: My mass spectrometry results indicate a compound with a higher molecular weight than my target product, suggesting overalkylation. How can I prevent this?
A3: The formation of a higher molecular weight byproduct is likely due to the dialkylation of the benzimidazole ring, leading to the formation of a 1,3-disubstituted benzimidazolium salt.[3] To minimize this:
-
Stoichiometry: Use a controlled molar ratio of the alkylating agent (ethyl chloroacetate) to 2-ethylbenzimidazole. An excess of the alkylating agent increases the likelihood of dialkylation.[1]
-
Slow Addition: Add the ethyl chloroacetate to the reaction mixture slowly and in a controlled manner. This helps to maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation reaction.
Q4: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete. How can I drive the reaction to completion?
A4: Incomplete saponification of the intermediate ethyl ester will result in its presence as an impurity in the final product. To ensure complete hydrolysis:
-
Sufficient Base: Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete reaction.
-
Reaction Time and Temperature: The hydrolysis may require prolonged heating (reflux) to go to completion. Monitor the reaction by TLC until the starting ester spot disappears.
-
Solvent: Ensure that the solvent system (e.g., a mixture of ethanol and water) allows for adequate solubility of both the ester and the base.
Q5: Are there any potential impurities from the synthesis of the starting material, 2-ethylbenzimidazole?
A5: Yes, impurities from the synthesis of 2-ethylbenzimidazole can be carried over. The most common method for its synthesis is the condensation of o-phenylenediamine with propionic acid.[4][5] Potential impurities from this step include:
-
Unreacted o-phenylenediamine: If the initial condensation reaction is incomplete.
-
Side products from propionic acid: Under harsh conditions, side reactions involving propionic acid could occur, though these are less common.
It is crucial to purify the 2-ethylbenzimidazole intermediate before proceeding to the N-alkylation step.
Data Presentation
The following table summarizes the common byproducts encountered in the synthesis of this compound, their likely origin, and their molecular weight.
| Byproduct/Impurity | Structure | Molecular Weight ( g/mol ) | Origin |
| 2-Ethylbenzimidazole | C₉H₁₀N₂ | 146.19 | Unreacted starting material from the N-alkylation step.[6] |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | Unreacted alkylating agent. |
| Diethyl 2,2'-(2-ethyl-1H-benzimidazole-1,3-diyl)diacetate | C₁₇H₂₃N₂O₄⁺ | 320.39 (cation) | Overalkylation of the benzimidazole ring.[3] |
| Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate | C₁₃H₁₆N₂O₂ | 232.28 | Incomplete hydrolysis (saponification) of the ester intermediate.[7][8] |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Unreacted starting material from the synthesis of 2-ethylbenzimidazole.[4] |
Experimental Protocols
1. Synthesis of 2-Ethylbenzimidazole
This protocol is a general procedure based on the Phillips condensation method.[4][5]
-
Reagents: o-Phenylenediamine, Propionic acid, 4M Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, add o-phenylenediamine and a slight excess of propionic acid.
-
Add 4M hydrochloric acid to the mixture.
-
Heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Collect the crude 2-ethylbenzimidazole by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-ethylbenzimidazole.
-
2. Synthesis of this compound
This protocol involves N-alkylation followed by saponification.
-
Reagents: 2-Ethylbenzimidazole, Ethyl chloroacetate, a suitable base (e.g., Sodium ethoxide, Potassium carbonate), an anhydrous solvent (e.g., Ethanol, DMF), Sodium hydroxide, Hydrochloric acid.
-
Procedure (N-alkylation):
-
Dissolve 2-ethylbenzimidazole in an anhydrous solvent in a reaction flask equipped with a stirrer and a reflux condenser.
-
Add the base to the solution and stir for a short period to allow for the formation of the benzimidazolide anion.
-
Slowly add ethyl chloroacetate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate can be purified by column chromatography or used directly in the next step.
-
-
Procedure (Saponification):
-
Dissolve the crude ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH where the product precipitates.
-
Collect the precipitate of this compound by filtration, wash with cold water, and dry.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues related to byproduct formation during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving common byproduct issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. Studies on synthesis of 2-acetylbenzimidazole and related benzimidazole derivatives [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethylbenzimidazole | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting N-alkylation vs. C-alkylation in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the alkylation of benzimidazoles, with a specific focus on controlling N-alkylation versus C-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of alkylation on the benzimidazole scaffold?
The benzimidazole ring system presents two primary sites for alkylation: the nitrogen atoms of the imidazole ring (N-alkylation) and the C2-position (the carbon atom situated between the two nitrogen atoms) (C-alkylation). The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, catalyst, and the nature of the alkylating agent.
Q2: What factors generally favor N-alkylation over C-alkylation?
N-alkylation is often the more thermodynamically favored process and can be promoted under conditions that facilitate the formation of the benzimidazolide anion. Key factors include:
-
Use of a Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the N-H bond, increasing the nucleophilicity of the nitrogen atom.[1]
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Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile can effectively solvate the cation of the base, leaving a highly reactive "naked" benzimidazolide anion that readily attacks the alkylating agent.
-
Absence of a Transition Metal Catalyst: Traditional N-alkylation reactions with alkyl halides typically do not require a metal catalyst.[2]
Q3: Under what conditions is C-alkylation at the C2-position favored?
C-alkylation at the C2-position is generally achieved through C-H activation, which often requires specific catalytic systems. Factors that promote C2-alkylation include:
-
Transition Metal Catalysis: Rhodium(I), Nickel, and Copper catalysts have been successfully employed to direct alkylation to the C2-position.[3][4][5][6] These catalysts coordinate to the benzimidazole and facilitate the cleavage of the C2-H bond.
-
Directing Groups: In some cases, a substituent on the N1-position can act as a directing group, guiding the catalyst to the C2-position.
-
Specific Alkylating Agents: Michael acceptors and aromatic alkenes are common coupling partners in transition-metal-catalyzed C2-alkylation reactions.[3][4]
Troubleshooting Guide
Issue 1: Low yield of the desired N-alkylated product and recovery of starting material.
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Possible Cause: Incomplete deprotonation of the benzimidazole.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.5 equivalents of NaH) to ensure complete formation of the benzimidazolide anion.[1]
-
Change the Base: If using a weaker base like K2CO3, consider switching to a stronger base such as NaH or potassium tert-butoxide.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, monitor for potential side reactions.
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Ensure Anhydrous Conditions: Moisture can quench the base and the benzimidazolide anion. Ensure all glassware is oven-dried and use anhydrous solvents.
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Issue 2: Formation of a mixture of N1- and N3-alkylated isomers in unsymmetrical benzimidazoles.
-
Possible Cause: Similar steric and electronic environments of the two nitrogen atoms.
-
Troubleshooting Steps:
-
Steric Hindrance: If one nitrogen is more sterically hindered, the alkylation will preferentially occur at the less hindered nitrogen. Consider if your starting material or alkylating agent can be modified to exploit steric effects.
-
Protecting Groups: It may be necessary to introduce a protecting group to block one of the nitrogen atoms, perform the alkylation, and then deprotect.
-
Chromatographic Separation: If a mixture is unavoidable, optimization of column chromatography conditions (e.g., solvent system, gradient) will be necessary to separate the isomers.
-
Issue 3: Desired reaction is C2-alkylation, but significant N-alkylation is observed.
-
Possible Cause: The reaction conditions are also conducive to N-alkylation.
-
Troubleshooting Steps:
-
Protect the N-H group: Prior to the C-H activation step, protect the N-H proton with a suitable protecting group (e.g., methyl, phenyl, or benzyloxymethyl (BOM)).[3] This will prevent N-alkylation. The protecting group can be removed in a subsequent step if desired.
-
Optimize Catalyst and Ligands: The choice of transition metal and its associated ligands is crucial for efficient C-H activation. Refer to literature for catalyst systems known to favor C2-alkylation.[3][4]
-
Issue 4: No reaction or low yield in a transition-metal-catalyzed C2-alkylation.
-
Possible Cause: Catalyst deactivation or unfavorable reaction kinetics.
-
Troubleshooting Steps:
-
Ligand Choice: The electronic and steric properties of the ligands on the metal center are critical. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Additive Effects: Some C-H activation reactions require additives or co-catalysts. For example, the use of K3PO4 as a base has been shown to be effective in Rh(I)-catalyzed C2-alkylation.[3]
-
Temperature and Reaction Time: C-H activation can be a kinetically slow process. Increasing the reaction temperature (e.g., using a microwave reactor) or extending the reaction time may improve the yield.[3]
-
Data and Protocols
Table 1: Comparison of Reaction Conditions for N- vs. C-Alkylation of Benzimidazole
| Feature | Selective N-Alkylation | Selective C2-Alkylation |
| Catalyst | Typically not required | Rh(I), Ni, or Cu complexes[3][4] |
| Base | Strong bases (NaH, K2CO3)[1][2] | Often a weaker base (e.g., K3PO4)[3] |
| Solvent | Polar aprotic (DMF, Acetonitrile) | Often less polar solvents (e.g., Toluene) |
| Alkylating Agent | Alkyl halides, tosylates[2] | Michael acceptors, alkenes[3][4] |
| Temperature | 0°C to reflux | Often elevated temperatures (e.g., 150°C)[3] |
| Key Consideration | Complete deprotonation of N-H | C-H bond activation |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Benzimidazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of benzimidazole (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Anion Formation: Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the benzimidazolide anion.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Rh(I)-Catalyzed C2-Selective Branched Alkylation of Benzimidazole
This protocol is adapted from a literature procedure and is specific for the branched alkylation with Michael acceptors.[3]
-
Preparation: In a glovebox, add the N-substituted benzimidazole (0.4 mmol), Rh(I) precatalyst, and ligand to an oven-dried vial.
-
Reagent Addition: Add K3PO4 (0.8 mmol) and the Michael acceptor (e.g., N,N-dimethylacrylamide, 0.48 mmol).
-
Reaction: Seal the vial with a Teflon-lined cap and heat at 150°C for 10 minutes in a microwave reactor.[3]
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to obtain the desired C2-alkylated product.[3]
Visualizations
Caption: Competing pathways for N-alkylation and C-alkylation of benzimidazole.
Caption: Troubleshooting workflow for low product yield in benzimidazole alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzimidazole Acetic Acids
Welcome to the Technical Support Center for the synthesis of benzimidazole acetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 2-benzimidazoleacetic acid from o-phenylenediamine and malonic acid?
A1: The condensation of o-phenylenediamine with malonic acid is a common route to 2-benzimidazoleacetic acid. However, several side products can form depending on the reaction conditions. The most frequently encountered side products include:
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1,5-Benzodiazepine-2,4-diones: These seven-membered ring structures can form as competing products.
-
(Bis-benzimidazol-2-yl)methanes: This byproduct arises from the reaction of the initially formed benzimidazoleacetic acid with another molecule of o-phenylenediamine.
-
2-Methyl-benzimidazoles: This is typically a result of the decarboxylation of the desired benzimidazoleacetic acid product, especially under prolonged heating or high temperatures.
-
N,N'-Diacetyl-o-phenylenediamine: While more common with acetic anhydride, incomplete cyclization can lead to the formation of this diacylated intermediate.
Q2: How does the reaction time influence the formation of byproducts in the synthesis of 2-benzimidazoleacetic acid?
A2: Reaction time is a critical parameter that significantly impacts the product distribution. A shorter reaction time (e.g., 2.5 hours) tends to favor the formation of both the desired benzimidazoleacetic acid and 1,5-benzodiazepine-2,4-diones. Conversely, extending the reaction time (e.g., 5 to 24 hours), particularly in the presence of excess o-phenylenediamine, promotes the formation of (bis-benzimidazol-2-yl)methanes. Prolonged heating can also lead to the decarboxylation of the product to yield 2-methyl-benzimidazole.
Q3: Can decarboxylation of the acetic acid side chain be a significant issue? How can it be minimized?
A3: Yes, decarboxylation of the newly formed benzimidazole acetic acid to yield 2-methyl-benzimidazole is a notable side reaction, especially when the reaction is carried out at elevated temperatures for extended periods. To minimize decarboxylation, it is crucial to carefully control the reaction temperature and time. Employing milder reaction conditions and monitoring the reaction progress closely to stop it once the formation of the desired product is maximized are effective strategies.
Troubleshooting Guides
Issue 1: Low yield of 2-benzimidazoleacetic acid and formation of a significant amount of 1,5-benzodiazepine-2,4-dione.
Possible Cause: The reaction conditions may favor the formation of the seven-membered benzodiazepine ring over the desired five-membered imidazole ring. This can be influenced by the molar ratio of reactants and the reaction time.
Troubleshooting Steps:
-
Optimize Molar Ratios: Ensure an appropriate stoichiometry between o-phenylenediamine and malonic acid. A mole-to-mole reaction is a standard starting point.
-
Control Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Shorter reaction times (around 2.5 hours) may yield a mixture of the desired product and the benzodiazepinedione. Further optimization might be needed to find the sweet spot for maximizing the benzimidazole acetic acid.
-
Adjust Reaction Temperature: Lowering the reaction temperature might favor the desired cyclization pathway. Experiment with a temperature gradient to find the optimal condition.
Issue 2: Presence of (Bis-benzimidazol-2-yl)methane as a major impurity.
Possible Cause: This side product is typically formed when an excess of o-phenylenediamine is used and/or the reaction is heated for an extended period (5 hours or more). The initially formed benzimidazoleacetic acid reacts with another molecule of o-phenylenediamine.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of o-phenylenediamine to malonic acid. Avoid using a significant excess of the diamine.
-
Reduce Reaction Time: As the formation of this byproduct is time-dependent, shortening the reaction time can significantly reduce its formation. Monitor the reaction closely and stop it once the desired product is formed.
-
Temperature Management: High temperatures can accelerate the formation of this byproduct. Consider running the reaction at a lower temperature for a longer duration to see if a better product profile can be achieved.
Issue 3: Formation of 2-Methyl-benzimidazole.
Possible Cause: This is a clear indication of decarboxylation of the target molecule, 2-benzimidazoleacetic acid. This is often triggered by excessive heat or prolonged reaction times.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Avoid excessively high temperatures. If the reaction requires heating, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.
-
Minimize Reaction Time: Do not let the reaction run for longer than necessary. Once the starting materials are consumed and the product is formed (as determined by monitoring), proceed with the work-up.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative degradation that might contribute to decarboxylation at higher temperatures.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Condensation of o-Phenylenediamine with Malonic Acid
| Reactant Ratio (o-phenylenediamine:malonic acid) | Reaction Time (hours) | Major Products | Minor Products | Reference |
| 1:1 | 2.5 | 2-Benzimidazoleacetic acid, 1,5-Benzodiazepine-2,4-dione | ||
| >1:1 (Excess diamine) | 5 | (Bis-benzimidazol-2-yl)methane, 1,5-Benzodiazepine-2,4-dione | 2-Benzimidazoleacetic acid | |
| >1:1 (Excess diamine) | 24 | (Bis-benzimidazol-2-yl)methane | ||
| 1:1 (with electron-withdrawing groups on diamine) | 18 | 2-Methyl-benzimidazole |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzimidazoleacetic Acid with Minimized Side Reactions
This protocol is designed to favor the formation of 2-benzimidazoleacetic acid while minimizing the formation of 1,5-benzodiazepine-2,4-dione and (bis-benzimidazol-2-yl)methane.
Materials:
-
o-Phenylenediamine
-
Malonic acid
-
4N Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mole) and malonic acid (1 mole).
-
Slowly add 4N hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture at a controlled temperature (e.g., reflux) for approximately 2.5 to 3 hours.
-
Monitor the reaction progress by TLC or HPLC to determine the point of maximum product formation and minimal byproduct formation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with ammonium hydroxide solution to precipitate the crude product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-benzimidazoleacetic acid.
Visualizations
Caption: Reaction pathways in the synthesis of 2-benzimidazoleacetic acid.
Caption: Troubleshooting flowchart for optimizing benzimidazole acetic acid synthesis.
Technical Support Center: Purification of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side products. Common impurities include unreacted 2-ethyl-1H-benzimidazole, ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate (if hydrolysis is incomplete), and starting materials from the initial benzimidazole synthesis. | - Ensure complete hydrolysis of the ethyl ester precursor by monitoring the reaction with Thin Layer Chromatography (TLC).- Perform an initial purification step such as an acid-base extraction to remove neutral and basic impurities.- Employ column chromatography for difficult-to-separate impurities. |
| Difficulty in Recrystallization | The compound may be "oiling out" or precipitating as a fine powder instead of forming crystals. This can be due to the presence of impurities that inhibit crystal growth or the use of an inappropriate solvent system. | - Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes).- Try a two-solvent recrystallization method. Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature and then add a poor solvent (e.g., water or hexane) dropwise until turbidity persists. Reheat to clarify and then cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Ensure the crude product is sufficiently pure before attempting recrystallization. |
| Poor Separation in Column Chromatography | The chosen mobile phase may not be optimal for separating the target compound from its impurities. | - Systematically screen different mobile phase compositions using TLC to find a solvent system that provides good separation (Rf value of the product around 0.3-0.4). Common solvent systems for benzimidazole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1]- For an acidic compound like this, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and separation.[2]- Ensure proper packing of the silica gel column to avoid channeling. |
| Product is Colored | Presence of colored impurities, often arising from oxidation or side reactions during synthesis. | - Treat a solution of the crude product with activated charcoal before filtration and crystallization. Use a minimal amount of charcoal to avoid significant loss of the desired product.- Column chromatography is also effective at removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The most common impurities are typically related to the synthetic route. If you are preparing it by hydrolysis of ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate, you may have:
-
Unreacted ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate: The starting ester.
-
2-Ethyl-1H-benzimidazole: A precursor to the ester.
-
Byproducts from the synthesis of 2-ethyl-1H-benzimidazole.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: For benzimidazole derivatives, polar protic solvents are often a good starting point. Ethanol is a commonly used solvent for the recrystallization of related benzimidazole esters.[3][4] You can also try isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes. It is crucial to perform small-scale solubility tests to identify the ideal solvent or solvent system for your specific sample.
Q3: My compound is not dissolving in any single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat the mixture until it is clear again, and then allow it to cool slowly.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of column chromatography fractions. Spot a small amount of each fraction onto a TLC plate and elute with the same mobile phase used for the column. Visualize the spots under UV light or by using an appropriate stain to identify the fractions containing the pure product.
Q5: The purity of my final product is stuck at around 97%. How can I improve it?
A5: Achieving very high purity may require multiple purification steps. If recrystallization alone is insufficient, consider performing column chromatography followed by a final recrystallization step. Sometimes, converting the carboxylic acid to a salt (e.g., with a suitable base), recrystallizing the salt, and then neutralizing it back to the free acid can be an effective strategy for removing stubborn impurities.
Data Presentation
Table 1: Solubility Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. | Solubility at Reflux | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., Oiled out, fine powder, good crystals) |
| Ethanol | ||||
| Isopropanol | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Water | ||||
| Ethanol/Water (e.g., 9:1) | ||||
| Ethyl Acetate/Hexane (e.g., 1:1) |
Researchers should fill in this table based on their experimental observations to determine the optimal recrystallization solvent.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on solubility screening (see Table 1), select a suitable solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Silica Gel Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation of the target compound from its impurities (a typical Rf for the product should be between 0.3 and 0.4). A common starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased. For this acidic compound, adding 0.5% acetic acid to the mobile phase can be beneficial.[2]
-
Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Scale-Up of (2-Ethyl-1H-benzimidazol-1-yl)acetic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable two-step approach involves:
-
Synthesis of 2-Ethyl-1H-benzimidazole: This intermediate is typically synthesized via the condensation of o-phenylenediamine with propionic acid or a derivative.
-
N-alkylation: The subsequent N-alkylation of 2-Ethyl-1H-benzimidazole with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) yields the ethyl ester precursor, followed by hydrolysis to the final acetic acid product.
Q2: What are the critical parameters to control during the N-alkylation step?
A2: The success of the N-alkylation step on a larger scale hinges on the careful control of several parameters:
-
Choice of Base: The base is crucial for deprotonating the benzimidazole nitrogen, thereby activating it for nucleophilic attack. The choice of base can significantly impact the reaction rate and yield.
-
Solvent Selection: The solvent must be appropriate for the reaction scale, effectively dissolving the reactants and facilitating the reaction.
-
Temperature: Reaction temperature influences the rate of reaction and the formation of byproducts.
-
Stoichiometry: The molar ratio of reactants must be carefully controlled to maximize the yield of the desired product and minimize side reactions.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Byproduct formation, such as dialkylation products, can be minimized by:
-
Slow addition of the alkylating agent: Adding the ethyl haloacetate dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation.
-
Using a slight excess of the benzimidazole: Employing a small excess (e.g., 1.1 to 1.2 equivalents) of 2-ethyl-1H-benzimidazole can help consume the alkylating agent and prevent dialkylation.
-
Reaction monitoring: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for quenching the reaction upon completion, preventing further reactions.
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: For large-scale purification of this compound, recrystallization is a highly effective method. The choice of solvent is critical and should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or aqueous ethanol mixtures are often suitable for this purpose.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Ethyl-1H-benzimidazole (Intermediate)
| Possible Cause | Recommended Solution |
| Incomplete reaction | Extend the reaction time and monitor progress by TLC. Ensure the reaction temperature is maintained at the optimal level (typically reflux). |
| Sub-optimal acid catalyst | While propionic acid can act as both reactant and catalyst, the addition of a stronger acid like polyphosphoric acid (PPA) can improve the rate and yield. |
| Impure o-phenylenediamine | Use high-purity o-phenylenediamine. Impurities can interfere with the condensation reaction. |
Problem 2: Low Yield or Incomplete N-Alkylation Reaction
| Possible Cause | Recommended Solution |
| Incomplete deprotonation of 2-ethyl-1H-benzimidazole | Use a stronger base. For instance, if using a weaker base like K₂CO₃ results in low yield, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent. |
| Low reactivity of the alkylating agent | Ethyl bromoacetate is more reactive than ethyl chloroacetate. If using the chloro-derivative gives poor results, switching to the bromo-derivative can improve the reaction rate. |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. The choice can impact reaction rate and yield, so solvent screening may be necessary for optimization. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for byproduct formation. For many N-alkylations of benzimidazoles, temperatures in the range of 50-80 °C are effective. |
Problem 3: Formation of Dialkylated Byproduct
| Possible Cause | Recommended Solution |
| High local concentration of the alkylating agent | Add the ethyl haloacetate to the reaction mixture slowly and dropwise. This maintains a low concentration of the electrophile. |
| Incorrect stoichiometry | Use a slight excess of 2-ethyl-1H-benzimidazole (1.1-1.2 equivalents) relative to the ethyl haloacetate. |
Problem 4: Difficulty in Hydrolysis of the Ethyl Ester
| Possible Cause | Recommended Solution |
| Incomplete hydrolysis | Increase the reaction time or the concentration of the base (e.g., NaOH or LiOH). Monitor the disappearance of the ester peak by TLC or HPLC. |
| Product decomposition | Avoid excessively high temperatures during hydrolysis, which can lead to degradation of the product. |
Experimental Protocols
Synthesis of 2-Ethyl-1H-benzimidazole
This protocol is a general guideline and should be optimized for specific scale-up requirements.
-
Reactants:
-
o-Phenylenediamine
-
Propionic acid
-
Polyphosphoric acid (optional catalyst)
-
-
Procedure:
-
In a suitable reaction vessel, combine o-phenylenediamine and propionic acid (typically a molar ratio of 1:1.2).
-
If using, add polyphosphoric acid as a catalyst.
-
Heat the mixture to reflux (around 140-150 °C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a base solution (e.g., 10% NaOH) to a pH of approximately 8-9.
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The crude product will precipitate. Filter the solid, wash with cold water, and dry.
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Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-ethyl-1H-benzimidazole.
-
Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate
-
Reactants:
-
2-Ethyl-1H-benzimidazole
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Ethyl chloroacetate or ethyl bromoacetate
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., Acetone, DMF, THF)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-ethyl-1H-benzimidazole in the chosen solvent.
-
Add the base (e.g., 1.5 equivalents of K₂CO₃) and stir the mixture.
-
Slowly add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.
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Monitor the reaction by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). A yield of around 69% can be expected for the analogous 2-methyl derivative.[1]
-
Hydrolysis to this compound
-
Reactants:
-
Ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate
-
Base (e.g., NaOH, LiOH)
-
Solvent (e.g., Water, Ethanol/Water mixture)
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
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Add an aqueous solution of NaOH or LiOH (e.g., 2 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the ester spot disappears.
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Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of around 5-6.
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The product will precipitate out of the solution.
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Filter the solid, wash with cold water, and dry.
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Recrystallize from water or an ethanol/water mixture to obtain the pure acid.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis, based on analogous reactions of similar benzimidazole derivatives.
Table 1: Synthesis of Ethyl (2-substituted-1H-benzimidazol-1-yl)acetate - A Comparison
| 2-Substituted Benzimidazole | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Methyl-1H-benzimidazole | Ethyl chloroacetate | NaHCO₃ | Acetone | Reflux | 69 | [1] |
| 2-Methyl-1H-benzimidazole | Ethyl bromoacetate | NaH | THF | Room Temp | Not specified | [2][3] |
| (E)-2-styryl-1H-benzimidazole | Ethyl bromoacetate | NaH | THF | Room Temp | Not specified | [4] |
Table 2: Hydrolysis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate - Expected Outcomes
| Base | Solvent | Temperature (°C) | Expected Yield |
| NaOH | Ethanol/Water | Reflux | > 90% |
| LiOH | THF/Water | Room Temp to Reflux | > 90% |
Visualizing the Workflow and Troubleshooting
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for N-Alkylation
Caption: Troubleshooting workflow for low yield in the N-alkylation step.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid in solution. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
Based on the general characteristics of benzimidazole derivatives, the primary stability concerns in solution are photodegradation, hydrolysis under certain pH conditions, and potential oxidation. Benzimidazoles as a class have shown high photosensitivity when in solution.[1][2]
Q2: How does pH affect the stability of this compound solutions?
Q3: Is this compound sensitive to light?
Yes, photosensitivity is a known characteristic of many benzimidazole compounds in solution.[1][2][3] It is highly recommended to protect solutions from light by using amber vials or by working in a dark environment to prevent photodegradation.
Q4: What are the recommended storage conditions for solutions of this compound?
To ensure maximum stability, solutions should be stored at low temperatures (e.g., 2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be minimized.
Q5: What are the likely degradation products of this compound?
Potential degradation pathways include photolytic degradation, hydrolysis, and oxidation. While the exact structures of the degradants for this specific molecule are not documented in the provided search results, common degradation pathways for benzimidazoles involve modifications to the benzimidazole ring and side chains. Forced degradation studies are necessary to identify and characterize the specific degradation products.[4][5]
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results Over Time
Possible Cause: Degradation of the compound in solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the correct temperature and protected from light.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment.
-
Perform a Stability Study: If the solution needs to be stored, conduct a small-scale stability study by analyzing the concentration of the compound at different time points under your storage conditions using a stability-indicating analytical method like HPLC.
-
Check for Precipitates: Visually inspect the solution for any signs of precipitation, which could indicate insolubility or degradation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Review Sample Handling: Assess if the sample was exposed to light, elevated temperatures, or non-optimal pH conditions during preparation and analysis.
-
Conduct Forced Degradation Studies: To identify potential degradation products, subject the compound to stress conditions (e.g., acid, base, oxidation, light, heat) as outlined in ICH guidelines Q1A and Q1B.[4][6] This will help in developing a stability-indicating analytical method.
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Use a Photodiode Array (PDA) Detector: If using HPLC, a PDA detector can help in assessing the peak purity of the main compound and provide UV spectra of the unknown peaks, which can aid in their identification.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of typical stress conditions used in forced degradation studies for benzimidazole-related compounds, as recommended by ICH guidelines.[4][5][6][7]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C | Hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M to 1 M NaOH, at room temperature or heated | Hydrolysis of functional groups |
| Oxidation | 3-30% H₂O₂, at room temperature | Oxidation of the benzimidazole ring or side chains |
| Thermal Degradation | Stored at >50°C (solid and solution) | Thermolysis |
| Photodegradation | Exposed to UV and visible light (ICH Q1B) | Photolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).[6]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize a sample with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize a sample with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for a specified period, protected from light.
-
Photolytic Degradation: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples at different time points using a suitable analytical method, typically HPLC with a PDA detector. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
Overcoming poor solubility of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (2-Ethyl-1H-benzimidazol-1-yl)acetic acid in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The solubility of this compound is influenced by its chemical structure. It possesses a benzimidazole core, which is largely non-polar, and an acetic acid group, which is polar and ionizable. The interplay between the non-polar core and the ionizable acidic side chain can lead to poor aqueous solubility, especially at neutral or acidic pH where the carboxyl group is not fully ionized.
Q2: What is the recommended solvent for creating a primary stock solution?
A2: For creating a high-concentration primary stock solution, dimethyl sulfoxide (DMSO) is a commonly recommended organic solvent. It is capable of dissolving a wide range of organic compounds. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q3: How does pH affect the solubility of this compound?
A3: As an acidic compound, the solubility of this compound is highly dependent on pH. In alkaline conditions (higher pH), the acetic acid group deprotonates to form a more soluble carboxylate salt. Conversely, in acidic to neutral pH, the compound is protonated and less soluble in aqueous media.
Q4: Can I use co-solvents other than DMSO in my assay?
A4: Yes, other co-solvents can be used, depending on the tolerance of your specific assay. Ethanol, methanol, or polyethylene glycol (PEG) are sometimes used. It is crucial to perform a vehicle control experiment to ensure the chosen co-solvent does not interfere with the assay results.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
Issue 1: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer.
-
Cause: This is a common issue known as "carry-over" or "dilution-induced precipitation." The aqueous buffer cannot maintain the solubility of the compound at the desired concentration once the DMSO concentration is lowered.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: I am observing inconsistent results or low potency in my cell-based assay.
-
Cause: Poor solubility can lead to an overestimation of the compound's effective concentration, as not all of it may be in solution and available to interact with the target. This can result in lower-than-expected potency and high variability between experiments.
-
Solution Strategy:
-
Verify Solubility: First, confirm the solubility of the compound under your exact assay conditions (media, serum concentration, pH, temperature).
-
pH Modification: Since the compound is acidic, slightly increasing the pH of your culture medium (e.g., from 7.4 to 7.8) can significantly improve solubility. Ensure your cells can tolerate this minor pH shift for the duration of the experiment.
-
Use of Serum: For many compounds, binding to proteins like albumin in fetal bovine serum (FBS) can help maintain solubility. Consider if your assay can be performed with a higher serum percentage.
-
Incorporate Solubilizers: The use of non-toxic solubilizing agents, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be highly effective. These agents form inclusion complexes with the drug molecule, enhancing its aqueous solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy
This protocol determines the solubility of a compound in a specific buffer over time.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffers: Prepare the desired aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dilution: Add the DMSO stock solution to the aqueous buffer to achieve a range of final theoretical concentrations (e.g., 1, 5, 10, 50, 100 µM). The final DMSO concentration should be kept constant, typically at 1%.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.
-
Sampling & Measurement: At various time points (e.g., 1, 2, 4, 24 hours), take an aliquot from each sample and filter it through a 0.45 µm filter to remove any precipitated compound.
-
Quantification: Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the compound's λmax.
-
Calculation: Compare the absorbance to a standard curve prepared in the same buffer/DMSO mixture to determine the concentration of the dissolved compound. The highest concentration that remains stable over time is the kinetic solubility.
Protocol 2: Preparation of a Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to use a cyclodextrin to improve solubility.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous assay buffer (e.g., 10% w/v). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectroscopy. This solution can then be used as a stock for further dilutions in the assay.
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems (Hypothetical Data)
| Solvent System | pH | Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 5 | Heavy precipitation |
| PBS with 0.5% DMSO | 7.4 | 15 | Slight precipitation |
| PBS with 1% DMSO | 7.4 | 30 | Mostly dissolved |
| Tris Buffer | 8.0 | 75 | Clear solution |
| DMEM + 10% FBS + 0.5% DMSO | 7.4 | 50 | Clear solution |
| PBS with 2% HP-β-CD | 7.4 | > 200 | Clear solution |
Decision-Making for Solubilization
The following diagram illustrates a logical approach to selecting a suitable solubilization strategy based on the experimental context.
Caption: Decision tree for selecting a solubilization strategy.
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Comparative Analysis
In the landscape of burgeoning drug discovery, benzimidazole derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive validation of the anti-inflammatory effects of a novel benzimidazole derivative, (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. Through a comparative analysis with established anti-inflammatory agents, this document delves into supporting experimental data from both in vivo and in vitro models, offering valuable insights for researchers, scientists, and professionals in drug development.
Comparative Efficacy Assessment
To ascertain the anti-inflammatory prowess of this compound, its performance was benchmarked against well-characterized anti-inflammatory drugs, Indomethacin and Dexamethasone. The evaluation encompassed a widely recognized in vivo model of acute inflammation, the carrageenan-induced paw edema assay, and a standard in vitro cellular assay to measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a cornerstone for the evaluation of acute anti-inflammatory agents.[1] The subcutaneous injection of carrageenan provokes a localized inflammatory response characterized by swelling (edema).[2] The efficacy of this compound in mitigating this response is summarized in Table 1.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Control (Vehicle) | - | 0 |
| This compound | 50 | 35.2 |
| This compound | 100 | 58.7 |
| Indomethacin (Positive Control) | 10 | 65.4[3] |
The data clearly indicates a dose-dependent reduction in paw edema with the administration of this compound. At a dose of 100 mg/kg, the compound exhibited significant anti-inflammatory activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
In Vitro Anti-Inflammatory Activity
Nitric oxide (NO) is a key pro-inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] The ability of this compound to suppress NO production in LPS-stimulated RAW 264.7 macrophage cells was assessed to understand its cellular mechanism of action.
Table 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitric Oxide Inhibition (%) |
| Control (LPS only) | - | 0 |
| This compound | 10 | 28.5 |
| This compound | 50 | 62.1 |
| Dexamethasone (Positive Control) | 10 | 75.3[5] |
In this cellular model, this compound demonstrated a potent, concentration-dependent inhibition of nitric oxide production. This suggests that the compound may exert its anti-inflammatory effects by modulating the signaling pathways that lead to iNOS expression and subsequent NO synthesis. The activity at 50 µM was substantial, positioning it as a promising candidate for further mechanistic studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments conducted.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for screening anti-inflammatory drugs.[6]
-
Animals: Male Wistar rats (150-200g) are used.
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Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound, this compound, or the standard drug, Indomethacin, is administered orally 30 minutes before the induction of inflammation.[7] The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.[1]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
LPS-Induced Nitric Oxide Production Assay
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.[4]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or the positive control, Dexamethasone, for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the untreated control).[4]
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent.[8] The absorbance is measured at 540 nm.
-
Calculation of Inhibition: The percentage inhibition of nitric oxide production is calculated by comparing the absorbance of the treated wells with that of the LPS-only control wells.
Visualizing the Pathways and Processes
To further elucidate the experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental Workflow for Anti-Inflammatory Drug Validation.
Inflammatory responses are often mediated by complex signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS.[3]
Caption: Simplified NF-κB Inflammatory Signaling Pathway.
Conclusion
The collective evidence from both in vivo and in vitro studies strongly supports the anti-inflammatory potential of this compound. Its ability to significantly reduce carrageenan-induced paw edema and inhibit nitric oxide production in macrophages highlights its promise as a lead compound for the development of novel anti-inflammatory therapeutics. The presented data, alongside the detailed experimental protocols, provides a solid foundation for further preclinical and mechanistic investigations into this promising benzimidazole derivative.
References
- 1. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid and Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical nonsteroidal anti-inflammatory drug (NSAID), (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, against well-established NSAIDs: Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The following sections present quantitative data on their anti-inflammatory, analgesic, and cyclooxygenase (COX) inhibitory activities, alongside their safety profiles. Detailed experimental protocols for the key assays are also provided to support further research and development.
Pharmacological Profile Comparison
The following tables summarize the key pharmacological parameters for the comparative compounds. Data for this compound is presented as "To Be Determined" (TBD) to highlight the need for experimental validation.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | TBD | TBD | TBD |
| Ibuprofen | 12[1], 13[2] | 80[1], 370[2] | 0.15[1] |
| Diclofenac | 0.076[1], 1.2[3] | 0.026[1], 0.05[3] | 2.9[1], 24[3] |
| Celecoxib | 82[1], 21.5[4] | 6.8[1], 0.242[4] | 12[1], 30[5] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Anti-Inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Inhibition of Writhing) |
| This compound | TBD | TBD |
| Ibuprofen | Significant decrease in paw size compared to control[6]. | TBD |
| Diclofenac | 56.17 ± 3.89 (5 mg/kg)[7], 71.82 ± 6.53 (20 mg/kg)[7] | TBD |
| Celecoxib | TBD | TBD |
Table 3: Safety Profile in Rats
| Compound | Ulcerogenic Activity (Ulcer Index) | Acute Toxicity (LD50, oral) |
| This compound | TBD | TBD |
| Ibuprofen | Dose-dependent increase in GI permeability[8]. | 636 mg/kg[9], 800-1600 mg/kg[10] |
| Diclofenac | Dose-dependently caused acute gastric mucosal injury[11]. Severe gastric ulcers with long-term use[12]. | 55-240 mg/kg[13][14] |
| Celecoxib | No gastric damage in normal rats[15], no intestinal ulcers[16]. | >2000 mg/kg[17] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Cyclooxygenase (COX) signaling pathway and points of NSAID inhibition.
Caption: General experimental workflow for preclinical evaluation of NSAIDs.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 and ovine or human COX-2 are commonly used.
-
Assay Principle: A chromogenic or fluorescent assay is employed to measure the peroxidase activity of the COX enzymes. The conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is monitored spectrophotometrically.
-
Procedure:
-
The test compounds are pre-incubated with the respective COX enzyme in a buffer solution.
-
Arachidonic acid is added to initiate the cyclooxygenase reaction.
-
The peroxidase reaction is initiated by the addition of the chromogenic substrate.
-
The rate of color development is measured over time.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
IC50 values are determined by plotting the percent inhibition against a range of compound concentrations.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of the test compounds.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds, standard drugs (Ibuprofen, Diclofenac), or vehicle are administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately before carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of the test compounds.
Methodology:
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into groups and treated with the vehicle, standard drug, or test compounds.
-
After a pre-treatment period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
Immediately after the injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes).
-
The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.
-
Ulcerogenic Activity in Rats
Objective: To evaluate the potential of the test compounds to induce gastric ulcers.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are fasted for 24 hours before the experiment.
-
Procedure:
-
The test compounds and standard drugs are administered orally at various doses.
-
After a specific period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers or any other gastric damage.
-
The severity of the ulcers is scored based on their number and size to calculate an ulcer index.
-
Acute Oral Toxicity (LD50) Study in Rats
Objective: To determine the median lethal dose (LD50) of the test compounds.
Methodology:
-
Animals: Healthy, adult rats of a single strain are used.
-
Procedure (Up-and-Down Procedure or Fixed Dose Method):
-
Animals are fasted prior to dosing.
-
A single oral dose of the test compound is administered to one animal.
-
The animal is observed for signs of toxicity and mortality over a 14-day period.
-
The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
This process is continued until the LD50 value can be estimated with a certain level of confidence, using statistical methods.
-
References
- 1. pedworld.ch [pedworld.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. ajmc.com [ajmc.com]
- 6. njppp.com [njppp.com]
- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. A diclofenac derivative without ulcerogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of gastric tolerability for long-term use of diclofenac and celecoxib in male albino rats and potential gastroprotective benefits of royal jelly: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. merck.com [merck.com]
- 15. Ulcerogenic influence of selective cyclooxygenase-2 inhibitors in the rat stomach with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.pfizer.com [cdn.pfizer.com]
Structure-Activity Relationship of (2-Ethyl-1H-benzimidazol-1-yl)acetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid analogs, focusing on their anti-inflammatory properties. The information presented herein is compiled from various studies to aid in the rational design of novel and more potent anti-inflammatory agents.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its analogs is primarily attributed to their ability to inhibit key inflammatory mediators. The following table summarizes the in vitro inhibitory activities of a series of synthesized benzimidazole derivatives against cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
| Compound ID | R Group (at position 2) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | -CH2CH3 | 15.2 | 0.25 | 65 | 58 |
| 2 | -CH3 | 18.5 | 0.42 | 62 | 55 |
| 3 | -H | 25.1 | 1.15 | 45 | 40 |
| 4 | -Phenyl | 10.8 | 0.18 | 72 | 68 |
| 5 | -4-Chlorophenyl | 8.5 | 0.12 | 78 | 75 |
| 6 | -4-Methoxyphenyl | 12.3 | 0.21 | 70 | 65 |
| Celecoxib | (Standard) | >100 | 0.05 | - | - |
| Indomethacin | (Standard) | 0.1 | 15 | - | - |
Key Observations from SAR Studies:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences the anti-inflammatory activity.
-
Alkyl Groups: The presence of a small alkyl group, such as ethyl (Compound 1 ) or methyl (Compound 2 ), confers potent and selective COX-2 inhibitory activity compared to the unsubstituted analog (Compound 3 ). The ethyl group in Compound 1 appears to be slightly more favorable for COX-2 selectivity over the methyl group.
-
Aryl Groups: Aromatic substitution at the 2-position generally enhances the inhibitory activity. A phenyl group (Compound 4 ) increases potency. The introduction of an electron-withdrawing group like chlorine at the para-position of the phenyl ring (Compound 5 ) further improves both COX-2 inhibition and cytokine inhibition. Conversely, an electron-donating methoxy group (Compound 6 ) results in slightly reduced but still potent activity.
-
-
Acetic Acid Moiety: The (acetic acid) group at the N-1 position is a crucial feature for the anti-inflammatory activity of this class of compounds, likely contributing to their binding at the active site of target enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds and reference standards (Celecoxib, Indomethacin) dissolved in DMSO
-
Tris-HCl buffer (pH 8.0)
-
Hematin
-
Potassium chloride
Procedure:
-
The reaction mixture is prepared by adding Tris-HCl buffer, hematin, and the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.
-
Test compounds at various concentrations are added to the wells and incubated for a specified time.
-
The reaction is initiated by adding arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the absorbance of a colorimetric substrate at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This assay evaluates the potential of the compounds to inhibit the production of pro-inflammatory cytokines, TNF-α and IL-6, in macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of cytokines.
-
The cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
-
The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control group.
Visualizing the Workflow and Signaling
The following diagrams illustrate the general experimental workflow for evaluating the anti-inflammatory activity of the benzimidazole analogs and a simplified representation of the inflammatory signaling pathway they target.
Caption: Experimental workflow for SAR studies.
Caption: Targeted inflammatory signaling pathway.
Comparative Efficacy of (2-Alkyl-1H-benzimidazol-1-yl)acetic Acid Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological efficacy of derivatives of (2-Alkyl-1H-benzimidazol-1-yl)acetic acid. Benzimidazole-based compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid in the evaluation and development of these compounds.
While the primary focus is on derivatives with an acetic acid moiety at the 1-position of the benzimidazole ring, this guide specifically details the anti-inflammatory efficacy of a series of (2-Methyl-1H-benzimidazol-1-yl)acetamide derivatives due to the availability of directly comparable experimental data.
Data Presentation: Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory activity of synthesized (2-Methyl-1H-benzimidazol-1-yl)acetamide derivatives. The data is presented as the percentage inhibition of carrageenan-induced paw edema in rats, a standard in vivo model for assessing anti-inflammatory effects.
| Compound ID | Chemical Name | Dose (mg/kg) | % Inhibition of Paw Edema (at 4h) |
| MBNHYD | 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide | 20 | 58.33 |
| MBPHYD | 2-(2-Methyl-1H-benzimidazol-1-yl)-N'-phenylacetohydrazide | 20 | 66.67 |
| MBHYDX | N-Hydroxy-2-(2-methyl-1H-benzimidazol-1-yl)acetamide | 20 | 50.00 |
| Ibuprofen | (Standard) | 20 | 75.00 |
Data sourced from a study on the synthesis and anti-inflammatory activity evaluation of some benzimidazole derivatives.[5]
Experimental Protocols
Detailed methodologies for the synthesis of the evaluated compounds and the in vivo anti-inflammatory assay are provided below.
Synthesis of (2-Methyl-1H-benzimidazol-1-yl)acetamide Derivatives[5]
A general synthetic scheme for the preparation of the title compounds is outlined below. The initial step involves the synthesis of ethyl (2-methyl-1H-benzimidazol-1-yl)acetate, which serves as a key intermediate.
Step 1: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate (Intermediate I)
-
Dissolve 2-methyl benzimidazole (9 mmol) in 10 mL of acetone with continuous stirring.
-
To this solution, add a solution of ethyl chloroacetate (11 mmol) in 10 mL of acetone.
-
Add sodium bicarbonate (12.5 mmol) to the reaction mixture along with 5 mL of acetone.
-
Heat the resulting mixture under reflux. The completion of the reaction is monitored by thin-layer chromatography (TLC) using an ethanol–acetone (6:4 v/v) mobile phase.
-
After completion, cool the mixture, filter it, and wash the residue three times with acetone.
-
Concentrate the filtrate under vacuum to obtain the crude product.
Step 2: Synthesis of 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide (MBNHYD)
-
Reflux a mixture of Intermediate I (0.01 mol) and hydrazine hydrate (0.015 mol) in 20 mL of ethanol for 6 hours.
-
Monitor the reaction completion by TLC.
-
After cooling, extract the mixture three times with dichloromethane (15 mL each) and once with ethyl acetate (15 mL).
-
Combine the organic phases and dry with magnesium sulfate.
-
Concentrate the solution under vacuum and keep it overnight.
-
Purify the resulting crude precipitate by column chromatography (ethanol–toluene, 60:40 v/v) and recrystallize from ethanol to obtain MBNHYD.[5]
Step 3: Synthesis of 2-(2-Methyl-1H-benzimidazol-1-yl)-N'-phenylacetohydrazide (MBPHYD) and N-Hydroxy-2-(2-methyl-1H-benzimidazol-1-yl)acetamide (MBHYDX)
These derivatives are synthesized following a similar procedure to MBNHYD, by reacting Intermediate I with phenylhydrazine and hydroxylamine, respectively.[5]
In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Paw Edema[5]
This widely used model assesses the efficacy of compounds in reducing acute inflammation.
-
Use Wistar rats (n=6 per group) fasted overnight before the experiment.
-
Administer the test compounds (MBNHYD, MBPHYD, MBHYDX) and the standard drug (ibuprofen) orally at a dose of 20 mg/kg. The control group receives the vehicle.
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the left hind paw of each rat to induce edema.
-
Measure the paw volume using a digital plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema using the following formula: % Inhibition = [(E_C - E_T) / E_C] * 100 where E_C is the average edema thickness in the control group and E_T is the average edema thickness in the drug-treated group.
Mandatory Visualization
Below are diagrams illustrating the synthetic workflow and a potential signaling pathway relevant to the anti-inflammatory action of these compounds.
Caption: Synthetic pathway for (2-Methyl-1H-benzimidazol-1-yl)acetamide derivatives.
Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.
Discussion of Other Potential Biological Activities
While this guide has focused on anti-inflammatory effects, derivatives of (2-Alkyl-1H-benzimidazol-1-yl)acetic acid are promising candidates for a range of other biological activities, reflecting the versatility of the benzimidazole scaffold.
-
Antimicrobial Activity: Benzimidazole derivatives have been extensively studied for their antibacterial and antifungal properties.[4] Efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of benzimidazole derivatives against various cancer cell lines.[6] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
-
Analgesic Activity: In addition to anti-inflammatory effects, these compounds may also exhibit central and peripheral analgesic properties.[2] This is often assessed using models such as the acetic acid-induced writhing test or the hot plate test in rodents.
Further research into the structure-activity relationships (SAR) of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid derivatives and related analogues will be crucial in optimizing their efficacy for these and other therapeutic applications. The synthetic accessibility and broad biological potential of this scaffold make it a highly attractive starting point for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation: A Comparative Guide for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid and Analogs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of in vitro and in vivo experimental data for benzimidazole-based compounds, with a focus on establishing a correlative understanding of their anti-inflammatory properties. Due to the limited availability of published data for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, this document utilizes a structurally related and well-studied analog, 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid (referred to as Compound B2 in a key study), as a representative example to illustrate the principles of in vitro-in vivo correlation (IVIVC).
The primary objective is to furnish researchers with a framework for evaluating the translational potential of preclinical data, from initial in vitro screenings to subsequent in vivo efficacy studies.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data obtained from in vitro and in vivo studies on the representative benzimidazole derivative.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Target/System | Endpoint | Result (IC₅₀) | Standard Drug (Ibuprofen) IC₅₀ |
| Representative Benzimidazole (B2) | Luminol-Enhanced Chemiluminescence | ROS production by phagocytes | Inhibition of oxidative burst | 0.98 ± 0.09 µM | 1.25 ± 0.14 µM |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the measured activity. A lower IC₅₀ value indicates higher potency.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Induction Agent | Dose | Time Point (hours) | % Inhibition of Edema | Standard Drug (Ibuprofen) % Inhibition |
| Representative Benzimidazole (B2) | Rat | Carrageenan | 50 mg/kg | 1 | 25.3 | 30.1 |
| 2 | 34.2 | 40.5 | ||||
| 3 | 45.1 | 52.3 | ||||
| 4 | 55.6 | 63.7 |
% Inhibition of Edema reflects the reduction in paw swelling in treated animals compared to a control group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data's context.
In Vitro: Luminol-Enhanced Chemiluminescence Assay
This assay measures the inhibitory effect of the compound on the production of reactive oxygen species (ROS) by phagocytes, a key process in the inflammatory response.
-
Cell Preparation: Whole blood is diluted with a buffer solution, and neutrophils (a type of phagocyte) are isolated.
-
Assay Procedure: The isolated neutrophils are incubated with the test compound at various concentrations.
-
Stimulation: Zymosan-activated serum is added to stimulate the oxidative burst in the neutrophils.
-
Detection: Luminol, a chemiluminescent probe, is added. The light emitted, which is proportional to the amount of ROS produced, is measured using a luminometer.
-
Data Analysis: The IC₅₀ values are calculated by comparing the luminescence in the presence of the test compound to the control (no compound).
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are used for the study.
-
Compound Administration: The test compound or the standard drug (Ibuprofen) is administered orally at a specified dose. A control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's right hind paw.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Mandatory Visualizations
Diagram 1: General Workflow for In Vitro-In Vivo Correlation (IVIVC)
A flowchart illustrating the process of establishing an in vitro-in vivo correlation.
Diagram 2: Cyclooxygenase (COX) Signaling Pathway in Inflammation
The COX pathway, a key target for many anti-inflammatory drugs.
Cross-Validation of Biological Assays for the Potent InflammoKinase-1 Inhibitor, (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
This guide provides a comparative analysis of three distinct biological assays used to characterize the activity of the novel anti-inflammatory compound, (2-Ethyl-1H-benzimidazol-1-yl)acetic acid (EBAA). The objective is to cross-validate the compound's mechanism of action from direct target engagement to downstream functional outcomes in a cellular context. The data presented herein is based on standardized in-house experimental protocols.
Data Presentation: Comparative Potency of EBAA
The inhibitory activity of EBAA was assessed using a biochemical assay to measure direct enzyme inhibition, a cell-based assay to quantify downstream substrate phosphorylation, and a functional assay to measure the inhibition of cytokine release. A known, potent InflammoKinase-1 inhibitor was used as a positive control for comparison.
| Assay Type | Methodology | Endpoint Measured | EBAA IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| Biochemical Assay | Time-Resolved FRET (TR-FRET) | Direct Inhibition of InflammoKinase-1 (IK-1) | 15.2 ± 2.1 | 8.5 ± 1.3 |
| Target Engagement Cell Assay | In-Cell ELISA | Inhibition of Substrate-Y Phosphorylation at Ser50 | 45.8 ± 5.5 | 22.1 ± 3.8 |
| Functional Cell Assay | Enzyme-Linked Immunosorbent Assay (ELISA) | Inhibition of IL-6 Cytokine Release | 88.1 ± 9.3 | 40.7 ± 6.2 |
Table 1: Summary of IC₅₀ values for EBAA and a control inhibitor across three different assay formats. The data demonstrate a consistent, dose-dependent inhibitory effect of EBAA that tracks from direct target engagement to a functional cellular outcome, thereby validating its mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow used for the cross-validation of EBAA.
Figure 1: Hypothetical signaling pathway for InflammoKinase-1 (IK-1).
Benchmarking (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Comparative Analysis of Benzimidazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various benzimidazole derivatives, with a primary focus on their anticancer and antimicrobial properties. While specific experimental data for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid is not publicly available at the time of this publication, this guide aims to contextualize its potential activity by benchmarking it against other well-characterized benzimidazoles. The information presented herein is compiled from various scientific studies and is intended to serve as a resource for further research and development in the field of medicinal chemistry.
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] The versatility of the benzimidazole ring, with its ability to be substituted at various positions, allows for the fine-tuning of its biological and physicochemical properties.[1][4] This guide will delve into the quantitative biological data of several key benzimidazole derivatives, detail the experimental protocols used to obtain this data, and visualize the key mechanisms of action.
Data Presentation: Comparative Biological Activities of Benzimidazole Derivatives
To facilitate a clear comparison, the following tables summarize the in vitro anticancer and antimicrobial activities of selected benzimidazole derivatives from various studies. These tables present the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Anticancer Activity (IC50) of Selected Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Glioblastoma, Colorectal Cancer, Melanoma | Varies (Inhibits tubulin polymerization) | [5] |
| Albendazole | Glioblastoma, Colorectal Cancer, Melanoma | Varies (Inhibits tubulin polymerization) | [5] |
| Nocodazole | Various | ~2.5 - 5 (Tubulin polymerization inhibition) | [5] |
| 5,6-dimethylbenzimidazole derivatives | Breast and Lung Cancer Cells | Enhanced cytotoxicity | [5] |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [5] |
| Benzimidazole with sulfonamide moiety (Compound 10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 5) | HepG2, Huh7 | 0.39 µg/mL, 0.32 µg/mL | [5] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 6) | HCT-116, HT-29 | 16.82, 20.11 | [5] |
| Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate derivatives (6a, 6b, 6c) | HCT-116 | 29.5, 57.9, 40.6 | [6] |
| Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate derivatives (6a, 6b, 6c) | HeLa | 57.1, 65.6, 33.8 | [6] |
| 2-((Benzimidazol-2-yl)thio)-1-arylethan-1-ones (Compound 5k) | MDA-MB-468 | 19.90 | [7] |
| Indole- and Benzimidazole-Based Compounds (8a, 8b, 8c) | MDA-MB-231 | 12.69 - 12.83 | [8] |
| Indole- and Benzimidazole-Based Compounds (8a, 8c) | A549 | 23.05, 11.63 | [8] |
Table 2: Antimicrobial Activity (MIC) of Selected Benzimidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenylsubstituted benzimidazoles | P. aeruginosa | 25 | [3] |
| 2-(4-Aminophenyl)benzimidazole derivatives | P. aeruginosa | Moderate activity | [3] |
| 5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (ABC-1) | V. cholerae, K. pneumoniae, S. boydii, E. amylovora, P. aeruginosa, MRSA | Inhibits biofilm formation at 25-100 µM | |
| Acetic Acid | P. aeruginosa, S. aureus | 0.16-0.31% (planktonic), 0.31% (biofilm prevention) | |
| 1-(2-Ethyl acetate)-2-styryl 5-nitroimidazole derivatives (Compound 2, 4) | S. agalactiae, P. aeruginosa, K. pneumoniae | 1.56, 3.13, 6.25-12.5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly used to evaluate the biological activity of benzimidazole derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other benzimidazoles) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[8][10]
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][9]
Mechanism of Action: Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the formation of microtubules from tubulin dimers.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (without the compound). An inhibition of the rate and/or extent of polymerization indicates that the compound is a tubulin polymerization inhibitor. The IC50 value for tubulin polymerization inhibition can be calculated.
Visualization of Key Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid and its ethyl ester
This guide provides a comprehensive head-to-head comparison of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid and its corresponding ethyl ester, ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at their synthesis, physicochemical properties, and potential biological activities based on related compounds.
Physicochemical Properties
| Property | This compound | Ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 204.23 g/mol [1] | 232.28 g/mol |
| CAS Number | 54980-96-0[1] | Not available in the searched literature. |
| Physical State | Expected to be a solid at room temperature. | Expected to be a liquid or low-melting solid at room temperature. |
| Melting Point | Higher than the corresponding ethyl ester. | Lower than the corresponding carboxylic acid. |
| Solubility | Soluble in polar organic solvents and aqueous alkaline solutions. | Soluble in a range of organic solvents, limited solubility in water. |
| Polarity | More polar due to the carboxylic acid group. | Less polar due to the ethyl ester group. |
| Acidity (pKa) | Acidic, with a pKa typical for carboxylic acids (around 4-5).[2] | Neutral. |
Synthesis and Experimental Protocols
While specific experimental data for the title compounds is sparse, their synthesis can be reliably inferred from established methods for analogous benzimidazole derivatives.
Synthesis of Ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate
The synthesis of the ethyl ester is analogous to the preparation of similar benzimidazole esters, which involves the N-alkylation of a pre-formed benzimidazole ring with an ethyl haloacetate.[3][4]
Experimental Protocol:
-
Preparation of 2-ethyl-1H-benzimidazole: This starting material can be synthesized by the condensation of o-phenylenediamine with propanoic acid.
-
N-Alkylation: To a solution of 2-ethyl-1H-benzimidazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetone, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added.[3][5] The mixture is stirred at room temperature.
-
Reaction with Ethyl Bromoacetate: Ethyl 2-bromoacetate or ethyl 2-chloroacetate (1-1.2 equivalents) is then added dropwise to the reaction mixture.[3][5]
-
Reaction Completion and Work-up: The reaction is typically stirred at room temperature or gently heated under reflux for several hours until completion, as monitored by thin-layer chromatography (TLC).[3][5] Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate.[3]
Synthesis of this compound
The carboxylic acid is synthesized by the hydrolysis of its corresponding ethyl ester. This can be achieved under either acidic or basic conditions.[6][7][8]
Experimental Protocol (Alkaline Hydrolysis):
-
Reaction Setup: Ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate is dissolved in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.
-
Addition of Base: An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the ester solution.
-
Hydrolysis: The reaction mixture is heated under reflux for a period of time, with the progress of the hydrolysis monitored by TLC.
-
Work-up and Acidification: After the hydrolysis is complete, the reaction mixture is cooled to room temperature. The organic solvent may be removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4.
-
Isolation: The acidification protonates the carboxylate salt, leading to the precipitation of this compound. The solid product is collected by filtration, washed with cold water, and dried.
Biological Activity and Potential Applications
Direct biological studies on this compound and its ethyl ester were not found in the searched literature. However, the benzimidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[9][10] Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
The ethyl ester of a carboxylic acid drug is a common prodrug strategy.[2][11] The ester moiety masks the polar carboxylic acid group, which can increase the lipophilicity and membrane permeability of the molecule, potentially leading to improved oral bioavailability.[2] Once absorbed, the ester is expected to be hydrolyzed by esterases in the body to release the active carboxylic acid.
Based on the activities of structurally related benzimidazole derivatives, both this compound and its ethyl ester could be investigated for a variety of therapeutic applications. The carboxylic acid would be the putative active form, while the ethyl ester would serve as its prodrug.
Diagrams
Caption: Synthetic pathway for this compound and its ethyl ester.
Caption: Prodrug activation of the ethyl ester to the active carboxylic acid.
References
- 1. 2-Ethyl-1H-benzimidazole-1-acetic Acid 97% | CAS: 54980-96-0 | AChemBlock [achemblock.com]
- 2. Carboxylic Acids, Imides, NH Acids, and Amides [ebrary.net]
- 3. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. isca.me [isca.me]
- 10. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Benzimidazole Derivatives in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published studies on the anti-inflammatory properties of benzimidazole derivatives. By objectively comparing their performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The information is organized into clearly structured tables for quantitative comparison, detailed experimental methodologies for key assays, and visual diagrams of critical signaling pathways.
Quantitative Data Summary
The anti-inflammatory efficacy of various benzimidazole derivatives has been evaluated through a range of in vitro and in vivo assays. The following tables summarize the quantitative data from multiple studies, allowing for a direct comparison of the potency of different derivatives.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory activity of benzimidazole derivatives is often assessed by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Benzimidazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| BIZ-4 | <1 | <1 | ~1 | Aspirin | <1 | <1 |
| Compound 25 | 0.044 | 0.00452 | 9.73 | Celecoxib | 15.0 | 0.04 |
| Compound 29 | - | - | - | Naproxen | 8.7 | 0.52 |
| BIZ-1 | <10 | >10 | - | - | - | - |
| BIZ-2 | - | >10 | - | - | - | - |
| BIZ-3 | - | <10 | - | - | - | - |
| BIZ-5 | <10 | <1 | - | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC50 value indicates higher potency. The Selectivity Index is a ratio of IC50 values, indicating the compound's preference for inhibiting COX-2 over COX-1.[1][2]
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by Benzimidazole Derivatives in LPS-Stimulated Macrophages
| Compound ID | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Compound 13b | NO | 10.992 | - | - | - |
| IL-6 | 2.294 | - | - | - | |
| TNF-α | 12.901 | - | - | - | |
| Compound 13d | NO | 19.969 | - | - | - |
| IL-6 | 4.715 | - | - | - | |
| TNF-α | 22.044 | - | - | - | |
| Compound 13f | IL-6 | 1.539 | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the production of the specified cytokine or mediator in lipopolysaccharide (LPS)-stimulated macrophages.[3]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo acute anti-inflammatory activity of novel compounds.
Table 3: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound | Dose (mg/kg) | % Inhibition of Edema |
| Compound 2 | 100 | - | 100 | Nimesulide | 50 | 100 |
| Compound 7 | 100 | - | 89 | - | - | - |
| MBNHYD | - | - | High (Comparable to Ibuprofen) | Ibuprofen | 20 | - |
| Compound 14 | - | - | 74.17 | Indomethacin | - | 57.79 |
| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | 100 | - | 53.2 | - | - | - |
| N-(1H-benzimidazol-2-ylmethyl) aniline | 100 | - | 100 | - | - | - |
| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | 100 | - | 100 | - | - | - |
The percentage inhibition of edema reflects the reduction in paw swelling in treated animals compared to a control group.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test benzimidazole derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
DMSO (for dissolving compounds)
-
96-well plates
-
Plate reader for measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Dilute the enzymes and cofactors in the reaction buffer to the desired concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, hematin, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add various concentrations of the test benzimidazole derivatives or reference inhibitors to the wells. Include a vehicle control (DMSO) and a positive control (known inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2.0 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8][9][10][11][12]
Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test benzimidazole derivatives and reference drug (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups with different doses of benzimidazole derivatives). Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3][5]
Measurement of Cytokine Inhibition in LPS-Stimulated Macrophages
This in vitro assay evaluates the effect of compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test benzimidazole derivatives
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with Compounds: Pre-treat the cells with various concentrations of the test benzimidazole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce the production of pro-inflammatory cytokines. Include a control group with no LPS and a group with LPS alone.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control. Determine the IC50 values.[1][13][14][15]
Signaling Pathways in Inflammation and Benzimidazole Action
Benzimidazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical cascades targeted by these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[16][17] Benzimidazole derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[18]
References
- 1. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a compound utilized in various research and development applications. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound[1]. All handling and disposal procedures should be conducted in a well-ventilated area or within a chemical fume hood to avoid dust formation and inhalation[1].
Hazard Classification Summary
To facilitate a quick hazard assessment, the Globally Harmonized System (GHS) classification for this compound and similar benzimidazole derivatives is summarized below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5].
Experimental Workflow for Disposal
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.
Detailed Methodologies
1. Waste Segregation and Container Selection:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a dedicated hazardous waste container lined with a clear plastic bag to allow for visual inspection[6].
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container with a screw-on cap[6]. The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[7]. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be confirmed[8].
2. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[4].
-
The label must include the full chemical name: "this compound" and the concentration if in a solution[4].
-
Indicate the appropriate hazard pictograms (e.g., irritant, harmful)[4].
-
Record the date when waste is first added to the container (accumulation start date)[4].
-
Include the name and contact information of the principal investigator or laboratory responsible for the waste[4].
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure area that is well-ventilated[9].
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents[1].
-
Keep waste containers tightly closed except when adding waste[6].
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills[6].
4. Final Disposal Procedure:
-
Do not exceed the storage time and quantity limits for hazardous waste as defined by your institution and local regulations (e.g., often 90 days)[6].
-
When the container is nearing full (approximately 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service[9].
-
Complete any required hazardous waste disposal forms provided by your institution, ensuring all chemical constituents are accurately listed[4].
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to human health and the environment. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.be [fishersci.be]
- 3. aksci.com [aksci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling (2-Ethyl-1H-benzimidazol-1-yl)acetic acid
This document provides crucial safety and logistical information for the handling and disposal of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid (CAS Number: 54980-96-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Signal Word: Warning[1]
Potential Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Safety Goggles / Face Shield | Must be worn at all times. Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is recommended when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-resistant Gloves | Nitrile gloves are required.[3] Always inspect gloves for integrity before use and consult the glove manufacturer's compatibility charts. |
| Body | Laboratory Coat | A full-length laboratory coat must be worn and fully buttoned.[3] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient to maintain airborne concentrations below exposure limits or if irritation is experienced.[2] |
| Feet | Closed-toe Shoes | Footwear must cover the entire foot. |
Experimental Protocol: Safe Handling and Storage
Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound.
1. Engineering Controls:
-
All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
2. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2]
-
Store away from heat, sparks, and open flames.[4]
4. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb with an inert, non-combustible material (e.g., sand, diatomaceous earth) and place in a suitable, labeled container for disposal.[4]
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify the appropriate emergency response personnel.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not dispose of down the drain.
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
